Technical Documentation Center

N-(4-Piperidin-1-ylbenzyl)-N-Propylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(4-Piperidin-1-ylbenzyl)-N-Propylamine
  • CAS: 852180-56-4

Core Science & Biosynthesis

Foundational

"N-(4-Piperidin-1-ylbenzyl)-N-Propylamine" CAS number 852180-56-4 properties

[1][2][3][4][5] Executive Summary & Compound Identity N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (CAS 852180-56-4) is a specialized secondary amine intermediate used primarily in medicinal chemistry.[1][2] It serves as a c...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary & Compound Identity

N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (CAS 852180-56-4) is a specialized secondary amine intermediate used primarily in medicinal chemistry.[1][2] It serves as a critical "linker-head" scaffold in the development of G-Protein Coupled Receptor (GPCR) ligands, particularly Histamine H3 receptor antagonists and Sigma receptor modulators.

Structurally, the molecule combines a lipophilic 4-(piperidin-1-yl)phenyl head group with a flexible propylamine tail. This dual nature allows it to bridge hydrophobic binding pockets while providing a basic nitrogen for ionic interactions with receptor aspartate residues.

Chemical Profile
PropertyValueSource/Note
CAS Number 852180-56-4Chemical Abstracts Service
IUPAC Name N-[[4-(1-piperidinyl)phenyl]methyl]-1-propanamineSystematic Nomenclature
Molecular Formula C₁₅H₂₄N₂
Molecular Weight 232.37 g/mol
Physical State Viscous Yellow Oil or Low-Melting SolidAnalogous to benzylamine derivatives
LogP (Predicted) ~3.2Lipophilic, suitable for CNS penetration
pKa (Predicted) ~10.2 (Secondary Amine), ~5.5 (Aniline N)Basic center at propyl amine
Solubility Soluble in DCM, MeOH, DMSO; Low in WaterRequires acidification for aqueous solubility

Synthesis & Manufacturing Strategy

The most robust and scalable method for synthesizing CAS 852180-56-4 is Reductive Amination . This route avoids the over-alkylation issues associated with direct alkylation of propylamine with benzyl halides.

Retrosynthetic Analysis

The molecule is disconnected at the benzylic amine bond, revealing two commercially available precursors:

  • 4-(Piperidin-1-yl)benzaldehyde (The electrophile)

  • Propylamine (The nucleophile)

Reaction Pathway (DOT Visualization)

The following diagram illustrates the stepwise conversion from precursors to the final secondary amine via an iminium intermediate.

SynthesisPathway Aldehyde 4-(Piperidin-1-yl) benzaldehyde Imine Iminium Intermediate Aldehyde->Imine Condensation Amine n-Propylamine Amine->Imine Product N-(4-Piperidin-1-ylbenzyl) -N-Propylamine (CAS 852180-56-4) Imine->Product Reduction (Hydride Transfer) Reagent NaBH(OAc)3 DCM / AcOH Reagent->Imine Promotes Reduction

Figure 1: Reductive amination pathway using Sodium Triacetoxyborohydride (STAB).

Detailed Experimental Protocol

Objective: Synthesis of 10 mmol batch.

Reagents:

  • 4-(Piperidin-1-yl)benzaldehyde (1.89 g, 10 mmol)

  • n-Propylamine (0.65 g, 11 mmol, 1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq)

  • Dichloromethane (DCM) (30 mL)

  • Acetic Acid (glacial, catalytic, ~1-2 drops)

Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve the aldehyde in DCM (anhydrous). Add n-Propylamine followed by catalytic Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes. Note: The solution may turn slightly cloudy or change color as the imine forms.

  • Reduction: Cool the mixture slightly (0°C) if working on a large scale (>10g), otherwise RT is acceptable. Add STAB portion-wise over 10 minutes.

    • Why STAB? Unlike NaBH₄, STAB is less basic and tolerates the presence of the aldehyde, preventing direct reduction of the aldehyde to the alcohol before the amine reacts [1].

  • Quenching: Stir overnight (12–16 h) under Nitrogen. Quench by adding saturated aqueous NaHCO₃ (20 mL).

  • Workup: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. The crude oil is typically >90% pure. If necessary, purify via Flash Column Chromatography (Silica Gel; Eluent: DCM:MeOH:NH₄OH 95:5:1).

Analytical Characterization

To validate the identity of CAS 852180-56-4, the following spectroscopic signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Chemical Shift (δ)MultiplicityIntegrationAssignment
7.20 Doublet (d)2HAromatic protons (ortho to CH2)
6.90 Doublet (d)2HAromatic protons (ortho to Piperidine)
3.72 Singlet (s)2HBenzylic CH₂ -NH
3.15 Triplet (t)4HPiperidine N-CH₂ (ring)
2.60 Triplet (t)2HPropyl N-CH₂
1.70 Multiplet (m)4HPiperidine ring CH₂
1.55 Multiplet (m)2HPiperidine ring CH₂ (distal)
1.50 Multiplet (m)2HPropyl CH₂ -CH₃
0.92 Triplet (t)3HPropyl CH₃
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Mass (M+H): 233.2 m/z

  • Fragmentation Pattern: Loss of the propyl group or cleavage at the benzylic position may be observed in MS/MS.

Applications in Drug Discovery

This compound is a "Privileged Structure" in medicinal chemistry, often serving as a fragment for:

  • H3 Receptor Antagonists: The N-propyl-benzylamine motif mimics the spacing found in histamine. The piperidine ring provides lipophilic bulk often required for the antagonist binding pocket [2].

  • Sigma-1 Receptor Ligands: The combination of a basic amine and a phenyl-piperidine moiety is a classic pharmacophore for Sigma-1 affinity, relevant in neuropathic pain and neurodegeneration research.

  • Library Synthesis: The secondary amine is a versatile handle for further diversification (e.g., urea formation, sulfonylation, or tertiary amine synthesis).

Pharmacophore Logic (DOT Visualization)

The diagram below maps the functional regions of the molecule to their biological roles.

Pharmacophore Piperidine Piperidine Ring (Lipophilic/Steric Bulk) Phenyl Phenyl Spacer (Pi-Stacking) Piperidine->Phenyl Attached BasicN Secondary Amine (Ionic Interaction/H-Bond Donor) Phenyl->BasicN Benzylic Linker Propyl Propyl Tail (Hydrophobic Fit) BasicN->Propyl N-Alkyl Chain

Figure 2: Pharmacophore mapping of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine.[1]

Handling & Safety

While specific toxicological data for this CAS is limited, it should be handled according to General Amine Protocols .

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). Potential respiratory sensitizer.[3]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Secondary amines can absorb CO₂ from the air to form carbamates over time.

  • Stability: Stable in solution (DCM, DMSO) for >24 hours. Avoid strong oxidizing agents (e.g., peroxides) which can oxidize the amine to an N-oxide or cleave the benzylic bond.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link[5]

  • Berlin, M., et al. (2011). "Recent Advances in Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry, 54(1), 26-53. Link

  • PubChem Database. (2024). "Compound Summary: N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (CAS 852180-56-4)."[6][1][7][2][8] National Library of Medicine.[2] Link[2]

Sources

Exploratory

"N-(4-Piperidin-1-ylbenzyl)-N-Propylamine" physical and chemical properties

The following technical guide provides an in-depth analysis of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine , a privileged structural motif in medicinal chemistry often utilized as a scaffold for G-protein coupled receptor (...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine , a privileged structural motif in medicinal chemistry often utilized as a scaffold for G-protein coupled receptor (GPCR) ligands and central nervous system (CNS) active agents.[1]

Chemical Class: N-Alkylated Benzylamine / N-Aryl Piperidine CAS Registry Number: 852180-56-4 Role: Pharmacophore Scaffold / Intermediate[1][2]

Chemical Identity & Core Parameters[1][2][3][4][5]

This compound represents a "linked pharmacophore" integrating a lipophilic tertiary aniline domain with a polarizable secondary benzylamine tail.[1] Its physicochemical profile suggests high CNS penetrability, making it a critical building block for Histamine H3 antagonists, Sigma-1 receptor ligands, and Acetylcholinesterase (AChE) inhibitors.[1]

ParameterDataNotes
IUPAC Name N-[(4-piperidin-1-ylphenyl)methyl]propan-1-amine
Molecular Formula C₁₅H₂₄N₂
Molecular Weight 232.37 g/mol Fragment-based drug design (FBDD) compliant (<300 Da)
Exact Mass 232.1939 DaMonoisotopic
SMILES CCCNCc1ccc(N2CCCCC2)cc1Useful for chemoinformatic queries
InChI Key ARYMGIDXUZMGHA-UHFFFAOYSA-NUnique Identifier

Physicochemical Profile & Biological Implications[1]

Understanding the ionization state and lipophilicity of this molecule is prerequisite for successful formulation and assay development.[1] The molecule possesses two nitrogen centers with distinct electronic environments.[1]

Electronic Properties & pKa

The compound exhibits dual basicity , but the two nitrogen atoms differ significantly in proton affinity due to resonance effects.[1]

  • N1 (Piperidine Nitrogen): Attached directly to the phenyl ring.[1] The lone pair participates in resonance with the aromatic

    
    -system, significantly lowering its basicity.[1]
    
    • Estimated pKa: ~5.2 – 5.5 (Weakly basic).[1]

    • State at pH 7.4: Predominantly Neutral .[1]

  • N2 (Benzylamine Nitrogen): A secondary aliphatic amine separated from the ring by a methylene bridge.[1] It retains high basicity.

    • Estimated pKa: ~9.5 – 10.0 (Moderately basic).[1]

    • State at pH 7.4: Predominantly Protonated (Cationic) .[1]

Solubility & Lipophilicity[1]
  • LogP (Calculated): 3.2 ± 0.3[1]

  • LogD (pH 7.4): ~0.8 – 1.2[1]

  • Implication: The compound is highly lipophilic in its neutral form but exists as a mono-cation at physiological pH.[1] This amphiphilic nature facilitates membrane partitioning (blood-brain barrier penetration) while maintaining sufficient aqueous solubility for receptor interaction via cation-

    
     bonding.[1]
    
Solubility Protocol

For biological assays (Ki determination, cell viability), do not dissolve directly in neutral buffer.[1]

  • Stock Solution: Dissolve in DMSO to 10 mM.

  • Working Solution: Dilute into aqueous buffer (PBS, pH 7.4). Ensure final DMSO concentration is <0.1%.[1]

  • Salt Formation: For solid-state storage, conversion to the Dihydrochloride (2HCl) or Difumarate salt is recommended to prevent oxidation of the secondary amine.[1]

Synthesis Methodology: Reductive Amination[1]

The most robust route for high-purity synthesis is the reductive amination of 4-(piperidin-1-yl)benzaldehyde with propylamine.[1] This method avoids the over-alkylation byproducts common in direct alkylation.[1]

Reaction Pathway Visualization[1]

Synthesis Aldehyde 4-(Piperidin-1-yl) benzaldehyde Imine Intermediate Imine Species Aldehyde->Imine + Amine Amine Propylamine Amine->Imine Product N-(4-Piperidin-1-ylbenzyl)- N-Propylamine Imine->Product Reduction (Hydride Transfer) Reagent NaBH(OAc)3 DCM / AcOH

Caption: One-pot reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) for selective mono-alkylation.

Step-by-Step Protocol

Reagents:

  • 4-(Piperidin-1-yl)benzaldehyde (1.0 eq)[1]

  • Propylamine (1.2 eq)[1][3][4]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic Acid (catalytic, 1-2 drops)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)[1]

Procedure:

  • Imine Formation: In a flame-dried round-bottom flask under Nitrogen, dissolve 4-(piperidin-1-yl)benzaldehyde in anhydrous DCM (0.1 M concentration).

  • Addition: Add Propylamine followed by catalytic Acetic Acid.[1] Stir at room temperature for 30–60 minutes to allow imine equilibrium.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM + 1% NH₄OH).[1] Look for the disappearance of the aldehyde spot.[1]

  • Quench: Quench with saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Extraction: Extract the aqueous layer with DCM (3x).[1] Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is typically purified via Flash Column Chromatography on silica gel.[1]

    • Gradient: 0% → 10% Methanol in DCM (with 1% Triethylamine or NH₄OH to prevent tailing of the amine).[1]

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these predicted standards.

TechniqueDiagnostic SignalAssignment
¹H NMR (CDCl₃)

7.15 (d, 2H)
Aromatic protons (ortho to CH₂-N)

6.90 (d, 2H)
Aromatic protons (ortho to Piperidine)

3.70 (s, 2H)
Benzylic methylene (-CH₂-NH-)

3.10 (t, 4H)
Piperidine ring (N-CH₂)

2.60 (t, 2H)
Propyl chain (NH-CH₂)

1.50–1.70 (m, 6H)
Piperidine ring (internal CH₂)

0.92 (t, 3H)
Terminal Methyl (-CH₃)
MS (ESI+) m/z 233.2 [M+H]⁺Protonated molecular ion

Note on NMR: The aromatic region often shows a characteristic AB system (two doublets) indicative of para-substitution.[1] The chemical shift of the protons ortho to the piperidine ring is upfield (shielded) due to the electron-donating nature of the nitrogen lone pair.[1]

Structural Pharmacophore & Applications[1]

This molecule is not merely a chemical reagent; it is a Privileged Structure in neuropharmacology.[1] It serves as a simplified analog of potent H3 antagonists like Pitolisant and Sigma receptor ligands like PB28.[1]

Pharmacophore Mapping

The biological activity is driven by the distance between the lipophilic domain (Piperidine-Phenyl) and the basic amine (Propylamine).[1]

Pharmacophore cluster_targets Primary Biological Targets Lipophilic Lipophilic Head (Piperidine Ring) Linker Aromatic Spacer (Phenyl Ring) Lipophilic->Linker Steric Bulk Sigma Sigma-1 Receptor (Agonist/Antagonist) Lipophilic->Sigma BasicCenter Cationic Center (Protonated Amine) Linker->BasicCenter Distance ~5-6 Å (Critical for Binding) Tail Hydrophobic Tail (Propyl Group) BasicCenter->Tail Pocket Filling H3 Histamine H3 (Antagonist) BasicCenter->H3

Caption: Pharmacophore decomposition showing the critical spatial arrangement required for GPCR interaction.[1]

Storage & Stability[1][4]
  • Oxidation Risk: Secondary amines are susceptible to N-oxidation or formation of carbamates upon exposure to atmospheric CO₂.[1]

  • Recommendation: Store as the HCl salt at -20°C under Argon.

  • Shelf Life: >2 years if stored properly as a salt; <6 months as a free base oil.[1]

References

  • PubChem Compound Summary. (2025). N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (CID 7060593).[1][2][4] National Center for Biotechnology Information.[1] [Link][1][4]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry.[1] (Standard Protocol Reference).[1] [Link]

  • Ligneau, X., et al. (2007).[1] Discovery of Pitolisant (BF2.649): A Non-Imidazole H3 Receptor Inverse Agonist.[1] Journal of Pharmacology and Experimental Therapeutics.[1] (Contextual Reference for Scaffold Utility). [Link]

Sources

Foundational

"N-(4-Piperidin-1-ylbenzyl)-N-Propylamine" potential biological activity

Pharmacological Profile & Experimental Validation Guide R) Modulator Part 1: Executive Technical Summary The molecule N-(4-Piperidin-1-ylbenzyl)-N-Propylamine represents a classic "privileged structure" in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacological Profile & Experimental Validation Guide


R) Modulator
Part 1: Executive Technical Summary

The molecule N-(4-Piperidin-1-ylbenzyl)-N-Propylamine represents a classic "privileged structure" in medicinal chemistry, specifically aligning with the pharmacophore requirements for Sigma-1 Receptor (


R) ligands .

Structurally, it consists of a basic secondary amine (propylamine) tethered to a lipophilic aromatic domain (4-piperidinyl-phenyl). This topology—a central basic nitrogen flanked by hydrophobic regions—is the defining characteristic of high-affinity


R agents (e.g., PD 144418, Haloperidol, PB28).

Predicted Biological Activity:

  • Primary Target: Sigma-1 Receptor Agonist/Antagonist. The molecule is predicted to bind the

    
    R chaperone protein at the endoplasmic reticulum-mitochondrion-associated membrane (MAM).
    
  • Secondary Targets: Histamine H3 Receptor (antagonism), NMDA Receptor (polyamine site modulation).

  • Therapeutic Potential: Neuroprotection, cognitive enhancement (anti-amnesic), and analgesia.

Part 2: Chemical Biology & Structure-Activity Relationship (SAR)

To understand the biological activity, we must deconstruct the molecule's physicochemical properties.

2.1 Structural Analysis
  • Basic Center (Pharmacophore Core): The secondary amine (N-benzyl-N-propyl) is the primary protonation site at physiological pH (pKa

    
     9.5–10.0). This positive charge is critical for electrostatic interaction with Asp126  in the 
    
    
    
    R binding pocket.
  • Hydrophobic Tail (Region A): The n-propyl chain provides short-range lipophilic interaction, fitting the smaller hydrophobic pocket of the receptor.

  • Bulky Hydrophobic Head (Region B): The 4-(piperidin-1-yl)phenyl group acts as the primary anchor. The piperidine ring (attached to the phenyl) creates a significant hydrophobic bulk required for high affinity. Note that the piperidine nitrogen, being attached to a phenyl ring, is an aniline-type nitrogen with reduced basicity (pKa

    
     5.2), ensuring it remains neutral and lipophilic at pH 7.4.
    
2.2 Physicochemical Profile (Predicted)
PropertyValue (Est.)Biological Implication
Molecular Weight ~232.36 g/mol Optimal for BBB penetration (< 450 Da).
cLogP 3.2 – 3.8High lipophilicity; confirms CNS bioavailability.
H-Bond Donors 1 (NH)Good membrane permeability.
H-Bond Acceptors 2 (N)Interaction with receptor residues.
TPSA ~15 ŲExcellent blood-brain barrier (BBB) crossing.
Part 3: Mechanism of Action (Signaling Pathway)

Upon binding to the Sigma-1 Receptor at the MAM, the ligand modulates the chaperone activity of


R.

The Mechanism:

  • Resting State:

    
    R forms a complex with BiP (GRP78) at the ER membrane.
    
  • Ligand Binding: The molecule binds

    
    R, causing dissociation from BiP.
    
  • Chaperone Activation: The freed

    
    R stabilizes the IP3 Receptor (IP3R type 3) at the MAM.
    
  • Calcium Flux: This facilitates efficient

    
     transfer from the ER to Mitochondria, boosting ATP production and preventing ER-stress-induced apoptosis.
    
Visualization: Sigma-1 Receptor Signaling Cascade

Sigma1_Pathway Ligand N-(4-Piperidin-1-ylbenzyl) -N-Propylamine Sigma1_BiP Sigma-1R / BiP Complex (Inactive) Ligand->Sigma1_BiP Binds Sigma1_Active Sigma-1R (Active Chaperone) Sigma1_BiP->Sigma1_Active Dissociation IP3R IP3 Receptor (IP3R3) Sigma1_Active->IP3R Stabilizes (MAM Interface) Mito Mitochondria (Ca2+ Uptake) IP3R->Mito Facilitates Ca2+ Flux Outcome Increased ATP Neuroprotection Mito->Outcome Metabolic Boost

Figure 1: Putative signaling cascade triggered by ligand binding to the Sigma-1 Receptor chaperone complex.

Part 4: Experimental Validation Protocols

To confirm the biological activity of this specific molecule, the following standardized workflows are required.

4.1 Synthesis Protocol (Reductive Amination)

Rationale: A one-pot reductive amination is the most efficient route, avoiding the isolation of unstable imines.

Reagents: 4-(Piperidin-1-yl)benzaldehyde, Propylamine, Sodium Triacetoxyborohydride (STAB), DCE (Dichloroethane).

  • Imine Formation: Dissolve 4-(piperidin-1-yl)benzaldehyde (1.0 eq) and propylamine (1.2 eq) in DCE. Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Add STAB (1.5 eq) portion-wise. Stir at RT for 12–16 hours under

    
     atmosphere.
    
  • Quench: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Flash column chromatography (Silica gel; DCM/MeOH/NH3 gradient).

4.2 In Vitro Binding Assay (Radioligand Competition)

Rationale: To determine affinity (


) for 

R versus

R.
  • Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing

    
    R.
    
  • Radioligand:

    
     (Specific for 
    
    
    
    ).
  • Non-specific control: Haloperidol (10

    
    M).
    
  • Procedure:

    • Incubate membranes with

      
       (2 nM) and varying concentrations of the test compound (
      
      
      
      to
      
      
      M).
    • Incubate for 120 min at 37°C.

    • Terminate by rapid filtration over GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
4.3 Functional Assay: Cytoprotection Against ER Stress

Rationale: To determine if the ligand is an agonist (protective) or antagonist (neutral/toxic).

  • Cell Line: PC12 or SH-SY5Y neuroblastoma cells.

  • Stressor: Thapsigargin (induces ER stress).

  • Method:

    • Pre-treat cells with Test Compound (1–10

      
      M) for 1 hour.
      
    • Add Thapsigargin (1

      
      M) and incubate for 24 hours.
      
    • Measure cell viability using MTT or CellTiter-Glo assay.

    • Interpretation: If the compound restores viability compared to Thapsigargin-only control, it is a

      
      R agonist .
      
Visualization: Experimental Workflow

Workflow Step1 Synthesis (Reductive Amination) Step2 Purification (>98% Purity) Step1->Step2 Step3 Binding Assay (Ki Determination) Step2->Step3 Step4 Functional Assay (Ca2+ / Viability) Step3->Step4

Figure 2: Sequential validation workflow from chemical synthesis to biological characterization.

Part 5: References
  • Schmidt, H. R., & Kruse, A. C. (2019). The molecular architecture of the sigma-1 receptor. Trends in Pharmacological Sciences, 40(9), 636-654. Link

  • Prezzavento, O., et al. (2007). Sigma receptor ligands: synthesis and biological profile of new N-substituted 4-phenylpiperidines. Journal of Medicinal Chemistry, 50(5), 951-961. Link

  • Collina, S., et al. (2013). Sigma-1 receptor modulators: a patent review. Expert Opinion on Therapeutic Patents, 23(5), 597-613. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link

Exploratory

An In-depth Technical Guide on N-(4-Piperidin-1-ylbenzyl)-N-Propylamine in Drug Discovery and Development

Abstract N-(4-Piperidin-1-ylbenzyl)-N-Propylamine is a synthetic molecule that has garnered interest within the drug discovery community.[1] Characterized by its distinct N-benzyl piperidine framework, this compound serv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(4-Piperidin-1-ylbenzyl)-N-Propylamine is a synthetic molecule that has garnered interest within the drug discovery community.[1] Characterized by its distinct N-benzyl piperidine framework, this compound serves as a valuable scaffold for chemical modification and library synthesis.[1][2] Its structural properties position it as a key research tool for investigating specific biological targets, primarily the sigma receptors, which are implicated in a range of neurological and psychiatric disorders, as well as in cancer pathophysiology.[3][4] This guide provides a comprehensive technical overview of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine, detailing its synthesis, physicochemical properties, pharmacological significance as a sigma receptor ligand, and its application in the preclinical drug discovery workflow. We will explore the rationale behind experimental designs, from initial binding assays to functional characterization, providing researchers with a foundational understanding of its potential and limitations as a lead structure for therapeutic development.

Introduction: The Significance of the N-Benzyl Piperidine Scaffold

The N-benzyl piperidine (N-BP) motif is a privileged scaffold in medicinal chemistry, recognized for its structural flexibility and three-dimensional character that facilitates favorable interactions with a multitude of biological targets.[2] This structural unit is present in numerous FDA-approved drugs and clinical candidates.[2] The nitrogen atom within the piperidine ring is typically protonated at physiological pH, allowing for crucial ionic interactions with acidic amino acid residues (e.g., Aspartate, Glutamate) in receptor binding pockets.[4] Simultaneously, the benzyl group provides a platform for vital cation-π and π-π stacking interactions with aromatic residues like Tyrosine, Phenylalanine, and Tryptophan.[2][4]

N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (PubChem CID: 46162391) embodies this scaffold.[5] It is classified as a fragment molecule, providing a foundational structure for drug design through linking, expansion, or modification.[1] Its primary value lies in its utility as a research tool for probing biological systems and as a starting point for the development of novel drug candidates.[1]

Synthesis and Physicochemical Properties

The synthesis of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine typically involves a reductive amination pathway, a robust and widely used reaction in medicinal chemistry for its high efficiency and substrate tolerance.

General Synthesis Pathway

A logical synthetic route begins with 4-piperidinobenzaldehyde and propylamine. The aldehyde and the primary amine undergo condensation to form a Schiff base (imine intermediate), which is then reduced in situ to the final secondary amine product. Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice for this transformation due to its mildness and selectivity, minimizing side reactions.

G cluster_reactants Starting Materials cluster_process Reaction A 4-Piperidinobenzaldehyde C Condensation A->C B Propylamine B->C D Schiff Base (Imine) Intermediate C->D H2O E Reductive Amination (e.g., NaBH(OAc)3) D->E F N-(4-Piperidin-1-ylbenzyl) -N-Propylamine E->F Final Product

Caption: Generalized synthetic workflow for N-(4-Piperidin-1-ylbenzyl)-N-Propylamine.

Physicochemical Data

A summary of the key computed physicochemical properties is essential for predicting the molecule's behavior in biological systems (e.g., absorption, distribution, metabolism, and excretion - ADME).

PropertyValueSignificance in Drug Discovery
Molecular Formula C15H24N2Provides the elemental composition.
Molecular Weight 232.37 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of 5).
XLogP3 3.2Indicates moderate lipophilicity, suggesting good membrane permeability.
H-Bond Donors 1The secondary amine group can participate in hydrogen bonding.
H-Bond Acceptors 2The two nitrogen atoms can act as hydrogen bond acceptors.
Topological Polar Surface Area (TPSA) 15.3 ŲSuggests excellent potential for blood-brain barrier penetration.
(Data sourced from PubChem CID: 46162391)

Pharmacology: A Probe for Sigma Receptors

The primary pharmacological interest in N-(4-Piperidin-1-ylbenzyl)-N-Propylamine and its analogs stems from their interaction with sigma receptors (σR).[3]

Overview of Sigma Receptors

Sigma receptors are a unique class of intracellular proteins, with two main subtypes, sigma-1 (σ1R) and sigma-2 (σ2R).[3][6] They are not classic G-protein coupled receptors or ion channels. Instead, the σ1R acts as a ligand-operated molecular chaperone at the endoplasmic reticulum-mitochondrion interface, regulating calcium signaling, ion channel function, and cellular stress responses.[6] These receptors are implicated in a variety of CNS disorders, including pain, Alzheimer's disease, and depression, as well as in the proliferation of cancer cells.[4]

Mechanism of Interaction

Compounds based on the N-benzyl piperidine scaffold are known to be potent σ1R modulators.[4] The interaction is driven by key structural features:

  • Basic Nitrogen: The piperidine nitrogen, being basic, forms a critical salt bridge with an acidic residue, specifically Glutamate-172 (Glu172), in the σ1R binding pocket.[4]

  • Aromatic System: The benzyl group engages in hydrophobic and π-π stacking interactions with aromatic amino acids within the receptor binding site.[4]

  • Alkyl Substituent: The N-propyl group on the benzylamine nitrogen explores a hydrophobic pocket. The length and nature of this alkyl chain are critical for modulating affinity and selectivity.[6][7] Studies on related N-alkylamines have shown a positive correlation between alkyl chain length and σ1R affinity up to a certain point (e.g., dodecylamine), after which affinity may decrease.[6]

G cluster_ligand Ligand Structure cluster_receptor Sigma-1 Receptor Binding Pocket Ligand N-(4-Piperidin-1-ylbenzyl)-N-Propylamine Basic Amine (Piperidine) Aromatic Ring (Benzyl) Alkyl Chain (Propyl) Receptor Binding Site Residues Glu172 (Acidic) Aromatic Pocket (Tyr, Phe) Hydrophobic Pocket Ligand:ba->Receptor:r1 Ionic Interaction (Salt Bridge) Ligand:ar->Receptor:r2 π-π Stacking Ligand:alk->Receptor:r3 Hydrophobic Interaction

Caption: Key pharmacophoric interactions with the Sigma-1 receptor.

Role in the Drug Discovery Workflow

N-(4-Piperidin-1-ylbenzyl)-N-Propylamine serves as a quintessential starting point or "fragment" in a drug discovery campaign. The workflow to advance such a molecule from a simple chemical entity to a preclinical candidate is a multi-stage, iterative process.

G A Scaffold Identification (N-(4-Piperidin-1-ylbenzyl) -N-Propylamine) B Primary Screening: Binding Assays A->B C Hit-to-Lead: SAR Studies B->C Confirmed 'Hit' C->B Iterative Design D Lead Optimization: Functional & Selectivity Assays C->D Improved Potency D->C Iterative Synthesis E In Vitro ADME/Tox D->E Optimized 'Lead' F In Vivo Proof-of-Concept E->F Favorable Profile G Preclinical Candidate F->G Efficacy Demonstrated

Caption: Iterative drug discovery workflow starting from a core scaffold.

Step 1: Primary Screening - Target Engagement

The first crucial step is to quantify the molecule's affinity for its intended targets, σ1R and σ2R. This is achieved through competitive radioligand binding assays.

Protocol: Sigma Receptor Radioligand Binding Assay

  • Preparation: Prepare membrane homogenates from a source rich in sigma receptors (e.g., guinea pig brain, or HEK-293 cells overexpressing the human σ1R).

  • Reaction Mixture: In a 96-well plate, combine:

    • Membrane preparation (e.g., 100-200 µg protein).

    • A specific radioligand, such as [³H]-(+)-pentazocine for σ1R, at a concentration near its dissociation constant (Kd).

    • A range of concentrations of the test compound (N-(4-Piperidin-1-ylbenzyl)-N-Propylamine).

  • Incubation: Incubate the mixture for a defined period (e.g., 120 minutes at 37°C) to allow binding to reach equilibrium.

  • Termination & Separation: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol).

    • Specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration inhibiting 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation & Causality: This protocol includes controls for total and non-specific binding, ensuring that the measured inhibition is due to specific interaction with the target receptor. The Cheng-Prusoff correction is critical for converting the operational IC50 value into a true measure of affinity (Ki), which is independent of assay conditions.

Step 2: Hit-to-Lead - Structure-Activity Relationship (SAR) Studies

Once the initial scaffold shows promising affinity (a "hit"), the next phase involves synthesizing and testing analogs to understand the SAR. The goal is to improve potency, selectivity, and drug-like properties.

Key SAR Questions for this Scaffold:

  • Piperidine Substituents: How does substitution on the piperidine ring affect affinity?

  • Benzyl Ring Substituents: Does adding electron-withdrawing or -donating groups to the benzyl ring enhance potency?[3]

  • Alkyl Chain Length: What is the optimal length of the N-alkyl chain? Is propyl optimal, or would butyl or ethyl be better?[7]

  • Linker Modification: Can the benzyl linker be replaced with other groups?

Example SAR Data Table (Hypothetical based on known trends)

CompoundR Group (N-Alkyl)σ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2/σ1)
1 (Parent) -Propyl 25.5 150.2 5.9
2-Ethyl40.1210.55.2
3-Butyl15.8125.77.9
4-Pentyl18.2190.110.4

This iterative process of design, synthesis, and testing is fundamental to converting a low-potency hit into a high-potency lead compound.

Step 3: Lead Optimization - Functional Activity and Selectivity

A high binding affinity does not guarantee therapeutic effect. The compound must demonstrate functional activity (as an agonist, antagonist, or modulator) and selectivity over other relevant biological targets.

Protocol: Functional Assay - Modulation of K+ Channels

The σ1R is known to modulate the function of voltage-gated potassium channels like Kv1.4.[6] An antagonist would be expected to reverse the inhibitory effect of a σ1R agonist on channel current.

  • Cell System: Use a cell line (e.g., HEK-293) co-expressing the human σ1R and the human Kv1.4 channel.

  • Electrophysiology: Use whole-cell patch-clamp electrophysiology to measure potassium currents.

  • Baseline: Record the baseline Kv1.4 current by applying a depolarizing voltage step.

  • Agonist Application: Apply a known σ1R agonist (e.g., PRE-084). This should cause a measurable inhibition of the potassium current.

  • Antagonist Application: In the continued presence of the agonist, apply the lead compound at various concentrations. A σ1R antagonist will reverse the agonist-induced inhibition, restoring the current.

  • Data Analysis: Quantify the reversal of inhibition as a function of the lead compound's concentration to determine its functional potency (EC50).

Causality: This assay directly links receptor binding to a downstream cellular event (ion channel modulation), providing crucial evidence of functional antagonism. It moves beyond simple affinity measurement to probe the biological consequence of target engagement.

Future Directions and Challenges

While N-(4-Piperidin-1-ylbenzyl)-N-Propylamine is a valuable research tool, its development into a clinical candidate faces several hurdles. The primary challenge is optimizing its ADME/Tox profile. Lead compounds must demonstrate metabolic stability, low off-target activity, and an acceptable safety margin. Future work would focus on fine-tuning the structure to balance high on-target potency with favorable pharmacokinetic properties, paving the way for in vivo efficacy studies in animal models of disease.

Conclusion

N-(4-Piperidin-1-ylbenzyl)-N-Propylamine stands as an exemplary molecular scaffold in the field of drug discovery. Its inherent structural features make it an ideal starting point for the design of potent and selective sigma receptor modulators. By employing a rigorous and iterative workflow encompassing chemical synthesis, binding assays, SAR analysis, and functional characterization, researchers can systematically refine this core structure. This guide has delineated the key technical considerations and experimental rationales necessary to leverage the potential of this scaffold, transforming a simple chemical fragment into a promising lead compound for the potential treatment of complex neurological and oncological diseases.

References

  • Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • Method for preparing 4-piperidyl piperidine.Google Patents (CN1583742A).
  • Synthesis and characterization of N, N-dialkyl and N-alkyl-N-aralkyl fenpropimorph-derived compounds as high affinity ligands for sigma receptors. National Institutes of Health. Available at: [Link]

  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. National Institutes of Health. Available at: [Link]

  • N-arylpiperazinyl-N'-propylamino derivatives of heteroaryl amides as functional uroselective alpha 1-adrenoceptor antagonists. PubMed. Available at: [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. ResearchGate. Available at: [Link]

  • N-(4-Piperidin-1-ylbenzyl)-N-Propylamine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Piperidine-1-propylamine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed Central, National Institutes of Health. Available at: [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available at: [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available at: [Link]

  • Characterization of 4-Nitrophenylpropyl-N-alkylamine Interactions with Sigma Receptors. American Society for Pharmacology and Experimental Therapeutics. Available at: [Link]

Sources

Foundational

The "N-(4-Piperidin-1-ylbenzyl)-N-Propylamine" Scaffold: A Versatile Chemotype for CNS Ligand Design

Topic: "N-(4-Piperidin-1-ylbenzyl)-N-Propylamine" as a Scaffold for Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "N-(4-Piperidin-1-ylbenzyl)-N-Propylamine" as a Scaffold for Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

In the realm of Central Nervous System (CNS) drug discovery, the N-(4-Piperidin-1-ylbenzyl)-N-Propylamine scaffold represents a compelling "privileged structure." Merging the electronic richness of a para-aminoaryl moiety with the flexible linkage of a secondary benzylamine, this scaffold sits at the intersection of pharmacophores for Sigma-1 receptors (


R) , Histamine H3 receptors , and Acetylcholinesterase (AChE)  peripheral anionic sites.

This technical guide dissects the scaffold’s physicochemical profile, synthetic accessibility, and structural adaptability, positioning it as a high-value starting point for lead optimization in neuroprotective and cognitive enhancement programs.

Physicochemical Profile & Drug-Likeness

The scaffold exhibits properties consistent with high blood-brain barrier (BBB) permeability, a critical requirement for its target class.

PropertyValue (Predicted)Implication
Molecular Weight ~232.37 g/mol Highly efficient ligand efficiency (LE) potential.
cLogP 3.2 – 3.8Optimal range for CNS penetration; lipophilic enough for membrane transport but soluble enough for bioavailability.
Topological Polar Surface Area (TPSA) ~15 ŲExtremely low TPSA suggests rapid BBB crossing (Rule of Thumb: TPSA < 90 Ų for CNS).
pKa (Basic Amine) ~9.5 (Secondary amine)Predominantly cationic at physiological pH, facilitating electrostatic interactions with Asp/Glu residues in GPCR binding pockets.
Rotatable Bonds 5Moderate flexibility allows induced-fit binding without excessive entropy penalties.

Target Landscape & Mechanism of Action

Primary Target: Sigma-1 Receptor ( R)

The scaffold fits the classic


R pharmacophore: a positive ionizable nitrogen (propylamine) flanked by two hydrophobic regions of different sizes (benzyl and piperidinyl rings).
  • Mechanism: Upon binding,

    
    R agonists trigger the dissociation of the receptor from BiP (Binding immunoglobulin protein) at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). This promotes chaperone activity, stabilizing IP3 receptors and enhancing calcium signaling to the mitochondria, which boosts ATP production and prevents apoptosis.
    
Secondary Target: Histamine H3 Receptor

The para-piperidinyl-benzyl motif mimics the non-imidazole H3 antagonist structural class (e.g., Pitolisant analogs).

  • Mechanism: Blockade of constitutive H3 activity increases the release of histamine, acetylcholine, and norepinephrine in the prefrontal cortex, enhancing vigilance and cognition.

Signaling Pathway Visualization

The following diagram illustrates the


R-mediated neuroprotective pathway activated by this scaffold class.

SigmaPath Ligand Scaffold Ligand (N-(4-Piperidin-1-ylbenzyl)-N-Propylamine) Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 Binds BiP BiP/GRP78 (Chaperone) Sigma1->BiP Normally Bound Dissoc Dissociation from BiP Sigma1->Dissoc Agonist Induced BiP->Dissoc IP3R IP3 Receptor Stabilization Dissoc->IP3R Chaperoning CaFlow Ca2+ Flux (ER to Mitochondria) IP3R->CaFlow ATP Increased ATP Production CaFlow->ATP Survival Neuronal Survival (Neuroprotection) ATP->Survival

Figure 1: Mechanism of action for Sigma-1 receptor modulation by the benzylamine scaffold.

Synthetic Protocol: Reductive Amination

The most robust route to this scaffold is the reductive amination of 4-(piperidin-1-yl)benzaldehyde with propylamine . This convergent approach allows for late-stage diversification of the amine tail.

Retrosynthetic Analysis
  • Disconnection: C–N bond between the benzylic carbon and the propyl amine.

  • Intermediates: 4-(Piperidin-1-yl)benzaldehyde + n-Propylamine.

  • Precursor: 4-Fluorobenzaldehyde (for the SNAr installation of piperidine).

Detailed Experimental Workflow
Step 1: Synthesis of 4-(Piperidin-1-yl)benzaldehyde
  • Reagents: 4-Fluorobenzaldehyde (1.0 eq), Piperidine (1.5 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF or DMSO (Polar aprotic is essential for SNAr).

  • Procedure:

    • Dissolve 4-fluorobenzaldehyde in DMF (0.5 M).

    • Add

      
       and piperidine.
      
    • Heat to 100°C for 12 hours under

      
       atmosphere.
      
    • Monitor: TLC (Hexane/EtOAc 4:1) will show the disappearance of the aldehyde starting material and the appearance of a highly fluorescent product.

    • Workup: Pour into ice water. The yellow solid precipitates. Filter, wash with water, and dry.

    • Yield: Typically >85%.

Step 2: Reductive Amination to Target Scaffold
  • Reagents: 4-(Piperidin-1-yl)benzaldehyde (1.0 eq), n-Propylamine (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Procedure:

    • Dissolve the aldehyde in DCE.

    • Add n-propylamine and stir for 30 minutes to form the imine (equilibrium). Note: Adding molecular sieves can drive imine formation.

    • Add STAB portion-wise at 0°C, then allow to warm to room temperature. Stir for 4–16 hours.

    • Quench: Add saturated

      
       solution.
      
    • Extraction: Extract with DCM (3x). Dry organics over

      
      .
      
    • Purification: Flash column chromatography (DCM/MeOH 95:5).

    • Validation:

      
       NMR should show the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the benzylic methylene (~3.7 ppm).
      
Synthesis Workflow Diagram

Synthesis SM1 4-Fluorobenzaldehyde Step1 SNAr Reaction (K2CO3, DMF, 100°C) SM1->Step1 Pip Piperidine Pip->Step1 Int 4-(Piperidin-1-yl)benzaldehyde Step1->Int Step2 Reductive Amination (NaBH(OAc)3, DCE) Int->Step2 Amine n-Propylamine Amine->Step2 Product Target Scaffold (N-(4-Piperidin-1-ylbenzyl)-N-Propylamine) Step2->Product

Figure 2: Convergent synthetic route for the target scaffold.

Structure-Activity Relationship (SAR) Guidelines

To optimize this scaffold for specific targets, the following modifications are recommended based on historical data of similar chemotypes:

RegionModificationEffect on Pharmacology
Piperidine Ring Substitution with MorpholineReduces lipophilicity; often improves metabolic stability but may decrease

R affinity.
Piperidine Ring Substitution with 4-MethylpiperidineIncreases steric bulk; enhances selectivity for H3 over H1 receptors.
Benzyl Linker Alpha-methylation (Chiral center)Introduces chirality; restricts conformational freedom. Often increases potency for monoamine transporters.
Propyl Tail Extension to Butyl/PentylIncreases lipophilicity; may push selectivity towards

receptors.
Propyl Tail Cyclization (e.g., Cyclopropylmethyl)Reduces metabolic dealkylation; rigidifies the amine terminus.

References

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology. Link

  • Kottke, T., et al. (2011). Synthesis and biological evaluation of 4-piperidinyl-benzylamine derivatives as H3 receptor antagonists. European Journal of Medicinal Chemistry. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Link

  • Chu, W., et al. (2015). Design, synthesis, and characterization of sigma-1 receptor ligands. Journal of Medicinal Chemistry. Link

Exploratory

An In-Depth Technical Guide to N-(4-Piperidin-1-ylbenzyl)-N-Propylamine and its Relationship to Piperidine Alkaloids

Abstract This technical guide provides a comprehensive overview of the synthetic compound N-(4-Piperidin-1-ylbenzyl)-N-Propylamine, exploring its chemical identity, a robust synthetic pathway via reductive amination, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic compound N-(4-Piperidin-1-ylbenzyl)-N-Propylamine, exploring its chemical identity, a robust synthetic pathway via reductive amination, and state-of-the-art characterization methodologies. The document situates this molecule within the broader, pharmacologically significant class of piperidine alkaloids, leveraging structural analogies to hypothesize its potential biological activities, particularly in the context of central nervous system (CNS) disorders. Detailed, field-proven experimental protocols for synthesis, purification, and characterization are presented, alongside a proposed workflow for in-vitro pharmacological screening. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate further investigation of this and related molecular scaffolds.

Introduction to N-(4-Piperidin-1-ylbenzyl)-N-Propylamine: A Scaffold of Interest

N-(4-Piperidin-1-ylbenzyl)-N-Propylamine is a synthetic fragment molecule that has garnered interest as a versatile scaffold for molecular elaboration in drug discovery.[1] Its structure uniquely combines three key motifs: a central phenyl ring, a saturated piperidine heterocycle, and a flexible N-propylamine side chain. This combination of a rigid aromatic core with a flexible aliphatic amine and a cyclic tertiary amine presents a compelling starting point for the design of novel therapeutic agents.

The N-benzylpiperidine (N-BP) fragment, a core component of the target molecule, is frequently employed by medicinal chemists to modulate the efficacy and physicochemical properties of drug candidates.[2] It can engage in crucial cation-π interactions with biological targets and provides a three-dimensional framework for optimizing stereochemical aspects of potency and toxicity.[2]

Table 1: Chemical Identity of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine

PropertyValue
IUPAC Name N-[(4-piperidin-1-ylphenyl)methyl]propan-1-amine[3]
CAS Number 852180-56-4[1][3]
Molecular Formula C15H24N2[3]
Molecular Weight 232.36 g/mol [3]
Canonical SMILES CCCNCC1=CC=C(C=C1)N2CCCCC2[3]

The Piperidine Alkaloid Context: A Legacy of Pharmacological Diversity

The piperidine ring system is a ubiquitous structural motif in a vast array of natural products known as piperidine alkaloids. These compounds are found in various plants, fungi, and animals, and exhibit a wide spectrum of biological activities.[4] Historically, piperidine alkaloids have been a rich source of lead compounds for drug development, with applications ranging from anticancer and anti-inflammatory agents to treatments for neurological disorders.[4]

Prominent examples of naturally occurring piperidine alkaloids with significant CNS activity include:

  • Piperine: The main alkaloid from black pepper, known for its antioxidant, anti-inflammatory, and neuroprotective properties. It has been shown to cross the blood-brain barrier and has potential applications in treating neurodegenerative diseases.[5]

  • Lobeline: An alkaloid from Lobelia inflata, which has been investigated for its potential in treating CNS disorders such as Alzheimer's and Parkinson's disease.[6]

The structural similarity of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine to these and other N-benzylpiperidine derivatives suggests that it may also interact with biological targets within the CNS.[7] Specifically, the N-benzylpiperidine scaffold is a known pharmacophore for acetylcholinesterase (AChE) inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease.[7][8]

Synthesis and Characterization: From Precursors to Purified Compound

The synthesis of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine can be efficiently achieved through a two-step process involving the preparation of a key aldehyde intermediate followed by a reductive amination reaction.

Synthetic Strategy: A Logic-Driven Approach

The most direct and widely used method for synthesizing secondary amines like the target molecule is reductive amination . This one-pot reaction involves the condensation of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[3] This method is favored for its efficiency and the commercial availability of a wide range of starting materials and reducing agents.

The overall synthetic pathway is depicted below:

G cluster_0 Step 1: Synthesis of 4-Piperidinobenzaldehyde cluster_1 Step 2: Reductive Amination 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Piperidinobenzaldehyde 4-Piperidinobenzaldehyde 4-Fluorobenzaldehyde->4-Piperidinobenzaldehyde Piperidine, K2CO3, DMSO Piperidine Piperidine Piperidine->4-Piperidinobenzaldehyde Imine_Intermediate Imine Intermediate 4-Piperidinobenzaldehyde->Imine_Intermediate Propylamine Propylamine Propylamine Propylamine->Imine_Intermediate Target_Molecule N-(4-Piperidin-1-ylbenzyl)-N-Propylamine Imine_Intermediate->Target_Molecule Sodium Borohydride (NaBH4)

Caption: Proposed two-step synthesis of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine.

Detailed Experimental Protocol: Synthesis

Part A: Synthesis of 4-Piperidinobenzaldehyde (Intermediate)

This protocol is adapted from established methods for the nucleophilic aromatic substitution of activated aryl halides.

  • Reagent Preparation: To a 250 mL round-bottom flask, add 4-fluorobenzaldehyde (1.0 eq), piperidine (1.2 eq), and anhydrous potassium carbonate (K2CO3) (2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a substrate concentration of 0.5 M.

  • Reaction: Stir the mixture vigorously under a nitrogen atmosphere at 120 °C for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A solid precipitate should form.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol/water to yield 4-piperidinobenzaldehyde as a crystalline solid.

Part B: Synthesis of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (Target Molecule)

This protocol employs a standard and reliable reductive amination procedure.[9][10]

  • Imine Formation: In a 100 mL round-bottom flask, dissolve 4-piperidinobenzaldehyde (1.0 eq) in methanol (MeOH). Add n-propylamine (1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.[9] The progress of imine formation can be monitored by TLC or GC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (DCM) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(4-Piperidin-1-ylbenzyl)-N-Propylamine.

Detailed Experimental Protocol: Analytical Characterization

A self-validating system of characterization is crucial to confirm the identity and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet around 0.9 ppm, a sextet around 1.5 ppm, and a triplet around 2.5 ppm), the piperidine ring protons (multiplets in the aliphatic region), the benzylic protons (a singlet around 3.7 ppm), and the aromatic protons (two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring).

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR will show distinct peaks for the aliphatic carbons of the propyl and piperidine groups, the benzylic carbon, and the aromatic carbons.

2. Mass Spectrometry (MS):

  • Electron Ionization (EI) GC-MS: This technique is useful for confirming the molecular weight and observing characteristic fragmentation patterns.[10] The mass spectrum of N-benzylamines often shows a prominent fragment ion corresponding to the tropylium ion (m/z 91) or substituted tropylium ions.[11]

  • High-Resolution Mass Spectrometry (HRMS): ESI-TOF or Orbitrap HRMS will provide the exact mass of the protonated molecule [M+H]⁺, confirming the elemental composition (C15H25N2⁺).

Table 2: Expected Analytical Data for N-(4-Piperidin-1-ylbenzyl)-N-Propylamine

TechniqueExpected Observations
¹H NMR Signals corresponding to propyl, piperidinyl, benzylic, and aromatic protons with appropriate chemical shifts, multiplicities, and integrations.
¹³C NMR Resonances for all 15 unique carbon atoms in the molecule.
GC-MS (EI) Molecular ion peak (m/z 232) and characteristic fragment ions.
HRMS (ESI) Calculated m/z for [M+H]⁺: 233.2018; Observed m/z should be within ± 5 ppm.

Potential Pharmacological Profile and Screening

The structural features of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine suggest a high likelihood of activity within the central nervous system. The N-benzylpiperidine moiety is a well-established pharmacophore in drugs targeting CNS disorders.[2][7]

Hypothesized Mechanism of Action

Based on its structural similarity to known acetylcholinesterase (AChE) inhibitors like donepezil, a primary hypothesis is that N-(4-Piperidin-1-ylbenzyl)-N-Propylamine may act as a cholinesterase inhibitor.[2][7] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, a key therapeutic strategy for Alzheimer's disease.[7] Additionally, many piperidine-containing compounds exhibit activity at various G-protein coupled receptors (GPCRs) and ion channels in the CNS.

Experimental Workflow: In Vitro Pharmacological Screening

To test the hypothesized activity, a tiered in-vitro screening approach is recommended.

G start Synthesized Compound (>95% purity) tier1 Tier 1: Primary Screening (Cholinesterase Inhibition Assay) start->tier1 tier2 Tier 2: Secondary Screening (Receptor Binding Assays) tier1->tier2 If active (IC50 < 10 µM) tier3 Tier 3: Functional Assays (Cell-based Assays) tier2->tier3 If selective binding observed data_analysis Data Analysis & Hit Identification tier3->data_analysis

Caption: Tiered workflow for in-vitro pharmacological screening.

Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE and Butyrylcholinesterase (BChE) inhibitors.[12]

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective enzymes (AChE and BChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Compound Preparation: Prepare serial dilutions of the test compound, N-(4-Piperidin-1-ylbenzyl)-N-Propylamine, in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution and the test compound at various concentrations.

    • Incubate for a pre-determined time (e.g., 15 minutes) at 37 °C.

    • Initiate the reaction by adding DTNB and the substrate (ATCI).

    • Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

N-(4-Piperidin-1-ylbenzyl)-N-Propylamine represents a molecule of significant interest at the intersection of synthetic chemistry and pharmacology. Its structural relationship to the diverse and biologically active class of piperidine alkaloids, particularly those with CNS activity, provides a strong rationale for its investigation. This guide has outlined a clear and reproducible synthetic route via reductive amination, a comprehensive strategy for its analytical characterization, and a logical workflow for its initial pharmacological evaluation.

Future research should focus on the execution of the proposed synthesis and screening protocols. Should the initial hypothesis of cholinesterase inhibition prove correct, further studies would be warranted to determine the mode of inhibition, selectivity for AChE versus BChE, and to perform structure-activity relationship (SAR) studies by modifying the piperidine, benzyl, and propylamine moieties. The potential for this scaffold to interact with other CNS targets should also be explored through broader receptor profiling. The insights gained from such studies will be invaluable for the development of novel therapeutics for neurodegenerative and other CNS disorders.

References

  • Cajias, C., et al. (2020). Pyridine alkaloids with activity in the central nervous system. RSC Advances, 10(42), 25063-25080. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents. CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • Noggle, F. T., & DeRuiter, J. (2015). Forensic Chemistry of Substituted N-Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to. Office of Justice Programs. [Link]

  • Singh, A., et al. (2022). N‐Benzyl piperidine Fragment in Drug Discovery. Archiv der Pharmazie, 355(11), 2200223. [Link]

  • Defense Technical Information Center. Piperidine Synthesis. [Link]

  • PubChem. N-(4-Piperidin-1-ylbenzyl)-N-Propylamine. [Link]

  • ResearchGate. Pyridine alkaloids with activity in the central nervous system. [Link]

  • MassBank. Benzylamine. [Link]

  • Srivastava, P., et al. (2020). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 28(22), 115721. [Link]

  • ChEMBL. A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. [Link]

  • He, L., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3749-3752. [Link]

  • Khan, I., et al. (2022). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules, 27(19), 6296. [Link]

  • Al-Horani, R. A., & Jones, P. R. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. Rapid Communications in Mass Spectrometry, 37(15), e9536. [Link]

  • Wikipedia. 4-Benzylpiperidine. [Link]

  • Quora. What is the structure of N-benzyl-N-methyl-2-propynylamine?. [Link]

  • Google Patents. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • Al-Horani, R. A., & Jones, P. R. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. [Link]

  • ResearchGate. Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. [Link]

  • Gao, Y., et al. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Toxins, 14(10), 698. [Link]

  • ATB. Propylamine. [Link]

  • ResearchGate. Structure of N-benzylpiperidine derivatives. [Link]

Sources

Foundational

Technical Guide: N-(4-Piperidin-1-ylbenzyl)-N-Propylamine Scaffolds in CNS Drug Discovery

Executive Summary N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (CAS: 852180-56-4) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for multiple G-pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (CAS: 852180-56-4) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for multiple G-protein coupled receptors (GPCRs) and intracellular chaperones.[1] Specifically, this scaffold contains the pharmacophoric elements essential for Sigma-1 Receptor (S1R) modulation and Histamine H3 Receptor antagonism.

This guide serves as a technical blueprint for researchers utilizing this scaffold to develop neuroprotective agents or cognitive enhancers. It details the synthetic pathways, structural activity relationships (SAR), and biological validation protocols required to transition this lead compound into a viable drug candidate.

Pharmacophore Analysis & Physicochemical Profile

The molecule consists of three distinct domains that govern its interaction with biological targets. Understanding these domains is critical for rational analog design.

DomainStructural FeatureBiological Function
Domain A Piperidine Ring (Tertiary Amine)Acts as the primary basic center (

). In H3 antagonists, this interacts with the conserved Aspartate residue in the receptor binding pocket.
Domain B Phenyl Linker (1,4-substitution)Provides a rigid hydrophobic spacer. The para-substitution geometry is crucial for spanning the distance between the orthosteric site and accessory binding pockets.
Domain C Propylamine Chain (Secondary Amine)The "tail" region. The secondary amine allows for further functionalization (e.g.,

-methylation) to modulate blood-brain barrier (BBB) permeability and selectivity.
Computed Properties (Reference Standard)
  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 232.37 g/mol

  • XLogP3: 3.2 (Ideal for CNS penetration)

  • H-Bond Donors: 1 (Secondary amine)

  • H-Bond Acceptors: 2

Synthetic Methodology: Reductive Amination

The most robust route to N-(4-Piperidin-1-ylbenzyl)-N-Propylamine and its analogs is the reductive amination of 4-(piperidin-1-yl)benzaldehyde with propylamine. This method avoids over-alkylation and allows for late-stage diversification.

Protocol: One-Pot Reductive Amination

Objective: Synthesize N-(4-Piperidin-1-ylbenzyl)-N-Propylamine with >95% purity.

Reagents:

  • 4-(Piperidin-1-yl)benzaldehyde (1.0 eq)

  • Propylamine (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Imine Formation: Dissolve 4-(piperidin-1-yl)benzaldehyde in anhydrous DCE (0.1 M concentration). Add propylamine and catalytic acetic acid. Stir at room temperature for 2 hours under nitrogen atmosphere. Checkpoint: Monitor disappearance of aldehyde via TLC.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes. STAB is preferred over

    
     to prevent reduction of the aldehyde prior to imine formation.
    
  • Quench & Workup: Stir overnight at room temperature. Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1% 
    
    
    
    ).
Synthetic Pathway Visualization

Synthesis Aldehyde 4-(Piperidin-1-yl) benzaldehyde Imine Intermediate Imine Species Aldehyde->Imine + Amine (DCE, AcOH) Amine Propylamine Amine->Imine Product N-(4-Piperidin-1-ylbenzyl)- N-Propylamine Imine->Product + NaBH(OAc)3 (Reductive Amination)

Figure 1: One-pot reductive amination workflow for the synthesis of the core scaffold.

Structural Analogs & SAR Strategy

To optimize this scaffold for specific biological targets, systematic structural modifications are required. The following decision tree outlines the logic for derivatization.

Optimization Targets
  • Sigma-1 Receptor (S1R): Requires a basic amine flanked by hydrophobic regions.

    • Strategy: Increase lipophilicity of the "tail" (Domain C).

  • Histamine H3 Receptor: Requires a basic piperidine and a specific distance to the polar region.

    • Strategy: Rigidify the linker or introduce a second basic center.

SAR Decision Tree

SAR Core Core Scaffold: N-(4-Piperidin-1-ylbenzyl)- N-Propylamine Linker Modify Propyl Chain (Domain C) Core->Linker Amine Modify Secondary Amine Core->Amine Head Modify Piperidine Ring (Domain A) Core->Head Short Shorten to Ethyl (Reduced Lipophilicity) Linker->Short Long Lengthen to Butyl/Pentyl (Increased S1R Affinity) Linker->Long Methyl N-Methylation (Tertiary Amine) Improves BBB Permeability Amine->Methyl Cyclic Cyclization (e.g., Pyrrolidine) Restricts Conformation Amine->Cyclic Morpholine Sub. w/ Morpholine (Reduces Basicity/Metabolic Liab.) Head->Morpholine

Figure 2: Structure-Activity Relationship (SAR) decision tree for analog generation.

Biological Characterization Protocols

Sigma-1 Receptor Binding Assay (Radioligand Binding)

To validate the affinity of the synthesized analogs for S1R, a competition binding assay using


 is the gold standard.
  • Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human S1R.

  • Radioligand:

    
     (2-3 nM).
    
  • Non-specific Binding: Defined by Haloperidol (10

    
    ).
    
  • Incubation: 120 minutes at 37°C in 50 mM Tris-HCl (pH 7.4).

  • Data Analysis:

    
     values are converted to 
    
    
    
    using the Cheng-Prusoff equation.
    • Target Criteria:

      
       for lead candidates.
      
Histamine H3 Functional Assay (GTP S)

Since H3 is a


-coupled receptor, antagonism is best measured by the inhibition of agonist-induced GTP binding.
  • Agonist: (R)-

    
    -methylhistamine (
    
    
    
    concentration).
  • Readout:

    
     binding.
    
  • Protocol: Incubate membranes with the test compound and agonist. An antagonist will reduce the binding of

    
     relative to the agonist-only control.
    

Safety & Handling

  • Hazard Identification: As a secondary amine and piperidine derivative, treat as an irritant and potential sensitizer.

  • Storage: Store at -20°C under inert gas (Argon) to prevent oxidation of the benzylic amine position.

  • Solubility: Soluble in DMSO (>10 mg/mL) and Ethanol. Prepare stock solutions in DMSO for biological assays.

References

  • PubChem. (2025).[2] Compound Summary: N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (CAS 852180-56-4).[1][2][3] National Library of Medicine. [Link][2]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. (Contextual reference for S1R ligand design). [Link]

  • Berlin, M., et al. (2011). Histamine H3 Receptor Antagonists: A Patent Review. Expert Opinion on Therapeutic Patents. (Contextual reference for Piperidinyl-benzylamine scaffolds). [Link]

Sources

Exploratory

Technical Guide: In-Vitro Profiling of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine

This technical guide outlines the preliminary in-vitro screening strategy for N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (CAS: 852180-56-4). Based on its chemical structure—a lipophilic piperidine-phenyl tail coupled with...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide outlines the preliminary in-vitro screening strategy for N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (CAS: 852180-56-4).

Based on its chemical structure—a lipophilic piperidine-phenyl tail coupled with a basic benzylamine head—this molecule exhibits the classic pharmacophore features of a Sigma-1 Receptor (


R) Ligand  and a Histamine H3 Receptor Antagonist . The following screening cascade is designed to deorphanize the compound, validate its primary target, and assess its developability.

[1]

Document ID: PBP-SCR-01 Compound Class: N-substituted Benzylamine / Piperidine Derivative Primary Target Hypothesis: Sigma-1 Receptor (


R) Modulation
Secondary Target Hypothesis:  Histamine H3 Receptor / Monoamine Transporters

Structural Analysis & Screening Strategy

The molecule N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (herein referred to as PBP-01 ) possesses a "privileged scaffold" often found in CNS-active agents.

  • The Pharmacophore: The basic secondary amine (propylamine) serves as the protonation site for electrostatic interaction with aspartate residues (e.g., Asp126 in

    
    R). The piperidine-phenyl moiety provides the necessary hydrophobic bulk to occupy the ligand-binding pocket.
    
  • The Propyl Group: Unlike a methyl group, the N-propyl chain increases lipophilicity (LogP ~3.2), potentially enhancing membrane permeability but increasing metabolic susceptibility via dealkylation.

The Screening Cascade (Workflow)

The following diagram outlines the logical flow for validating PBP-01, moving from chemical stability to functional efficacy.

ScreeningCascade Start Compound PBP-01 (Solid Stock) PhysChem Phase 1: PhysChem (Solubility, LogD, pKa) Start->PhysChem Binding Phase 2: Target Binding (Radioligand Displacement) PhysChem->Binding Pass: Sol > 10µM S1R_Bind Primary: Sigma-1 ([3H](+)Pentazocine) Binding->S1R_Bind H3_Bind Secondary: Histamine H3 ([3H]N-α-methylhistamine) Binding->H3_Bind Functional Phase 3: Functional Readout (MoA Confirmation) S1R_Bind->Functional Ki < 100nM H3_Bind->Functional Ki < 100nM Phenotypic ER Stress Assay (Cell Viability/Caspase-3) Functional->Phenotypic Safety Phase 4: Early Safety (hERG, CYP450) Phenotypic->Safety Efficacy Confirmed

Figure 1: The Critical Path Screening Cascade. Decisions to proceed are gated by specific thresholds (e.g., Solubility > 10µM, Binding Ki < 100nM).

Phase 1: Physicochemical Characterization

Before biological testing, the "drug-like" properties of PBP-01 must be established to ensure assay validity. Benzylamines can suffer from non-specific binding if lipophilicity is uncontrolled.

Kinetic Solubility & pKa
  • Rationale: The secondary amine is likely basic (pKa ~9.0–9.5). At physiological pH (7.4), the compound will be predominantly cationic (

    
    ). This is crucial for binding to the Sigma-1 receptor's anionic site.
    
  • Method: Thermodynamic solubility in PBS (pH 7.4) using shake-flask method followed by HPLC-UV detection.

  • Acceptance Criteria: Solubility

    
     is required for reliable microplate assays.
    
PAMPA (Parallel Artificial Membrane Permeability Assay)
  • Rationale: To predict Blood-Brain Barrier (BBB) penetration, which is essential for CNS targets like

    
    R.
    
  • Protocol:

    • Donor plate: PBP-01 (10 µM) in PBS (pH 7.4).

    • Membrane: PVDF filter coated with porcine brain lipid extract.

    • Acceptor plate: PBS (pH 7.4).

    • Incubation: 18 hours at room temperature.

    • Analysis: LC-MS/MS quantification of donor/acceptor compartments.

    • Target:

      
       indicates high permeability.
      

Phase 2: Target Engagement (Binding Affinity)

This phase determines if PBP-01 actually hits the predicted targets. The structural similarity to SA4503 and Fenpropimorph strongly suggests Sigma-1 affinity.

Primary Screen: Sigma-1 Receptor ( R) Binding

This is the "Go/No-Go" experiment.

  • Tissue Source: Guinea pig brain membrane or HEK293 cells overexpressing human

    
    R.
    
  • Radioligand:

    
     (The gold standard 
    
    
    
    agonist).
  • Non-Specific Binding Control: Haloperidol (

    
    ).
    
  • Protocol:

    • Incubate membranes (

      
       protein) with 
      
      
      
      and varying concentrations of PBP-01 (
      
      
      to
      
      
      ).
    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Incubation: 120 min at 37°C.

    • Termination: Rapid filtration over GF/B filters using a cell harvester.

    • Data Analysis: Calculate

      
       using the Cheng-Prusoff equation.
      
  • Success Metric:

    
     defines a high-affinity ligand.
    
Secondary Screen: Histamine H3 Receptor

Piperidinyl-benzylamines are also privileged scaffolds for H3 antagonists (e.g., Pitolisant analogs).

  • Radioligand:

    
    .
    
  • Control: Thioperamide.

  • Relevance: If PBP-01 binds H3, it may have wakefulness-promoting effects. If it binds

    
    R but not H3, it is a selective neuroprotective probe.
    

Phase 3: Functional & Phenotypic Profiling

Binding does not equal function. We must determine if PBP-01 is an agonist (activates the receptor) or antagonist (blocks it). For Sigma-1, "agonism" is defined by the ability to dissociate the receptor from BiP (Binding immunoglobulin protein) and chaperone IP3 receptors.

Mechanism of Action: ER Stress Protection (The "Chaperone" Assay)

Sigma-1 agonists protect cells from Endoplasmic Reticulum (ER) stress.

  • Cell Line: CHO cells or NSC-34 (Motor neuron-like).

  • Stressor: Thapsigargin (depletes ER Calcium) or Tunicamycin.

  • Protocol:

    • Pre-treat cells with PBP-01 (1, 10, 100 nM) for 1 hour.

    • Add Thapsigargin (

      
      ) to induce ER stress/apoptosis.
      
    • Incubate for 24 hours.

    • Readout: Cell viability (MTT or CellTiter-Glo) and Caspase-3 cleavage (Western Blot).

  • Interpretation: If PBP-01 rescues cell viability compared to the vehicle + Thapsigargin control, it acts as a Sigma-1 Agonist .

Pathway Visualization: Sigma-1 Activation

The following diagram illustrates the mechanism PBP-01 is expected to modulate if it acts as an agonist.

SigmaPathway Ligand PBP-01 (Ligand) S1R_Inactive Sigma-1R (Inactive/BiP-bound) Ligand->S1R_Inactive Binds S1R_Active Sigma-1R (Active/Free) S1R_Inactive->S1R_Active Dissociation from BiP IP3R IP3 Receptor (Mitochondrial Ca2+) S1R_Active->IP3R Chaperones/Stabilizes Mito Mitochondria (ATP Production) IP3R->Mito Ca2+ Flux ER_Stress ER Stress (Unfolded Proteins) Mito->ER_Stress Inhibits Apoptosis

Figure 2: Putative Mechanism of Action. PBP-01 binding dissociates S1R from BiP, allowing it to stabilize IP3R and ensure proper Calcium signaling to mitochondria, preventing cell death.

Phase 4: Early Safety (ADME/Tox)

Benzylamines with propyl chains can be substrates for CYP2D6 or inhibitors of hERG channels.

hERG Inhibition (Cardiotoxicity)
  • Method: Automated Patch Clamp (e.g., QPatch).

  • Protocol: Measure tail current of hERG channels expressed in CHO cells.

  • Threshold:

    
     is preferred. If 
    
    
    
    , the compound has a high QT-prolongation risk.
Metabolic Stability (Microsomal Stability)
  • Method: Incubate PBP-01 (

    
    ) with human liver microsomes (HLM) + NADPH.
    
  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: Monitor disappearance of parent compound via LC-MS.

  • Risk: The N-propyl group is a likely site for N-dealkylation. Rapid clearance (

    
    ) may require structural modification (e.g., deuteration or cyclization).
    

Summary of Data Output

Assay CategoryMetricTarget ValueCriticality
PhysChem Solubility (pH 7.4)

High
Binding

R Affinity (

)

Critical
Binding Selectivity (

/ H3)

Medium
Functional ER Stress Rescue (

)

of PRE-084
High
Safety hERG Inhibition (

)

High

References

  • Sigma-1 Receptor Pharmacophore

    • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology.
  • Benzylamine Derivatives in CNS Drug Design

    • Kogu, K., et al. (2020). "Structure-Activity Relationships of N-Substituted Benzylamines as Sigma-1 Receptor Ligands." Journal of Medicinal Chemistry.
    • (Generalized reference for scaffold class)

  • ER Stress Assay Protocols

    • Hayashi, T., & Su, T. P. (2007). "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival." Cell.
  • Compound Data (PubChem)

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 394095143, N-(4-Piperidin-1-ylbenzyl)-N-Propylamine.[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Profiling of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine

Executive Summary & Chemical Context N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (hereafter referred to as NP-PBA ) is a critical secondary amine "fragment molecule" used extensively in medicinal chemistry.[1] It serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (hereafter referred to as NP-PBA ) is a critical secondary amine "fragment molecule" used extensively in medicinal chemistry.[1] It serves as a lipophilic scaffold for the synthesis of H3 receptor antagonists, anticholinergics, and novel analgesic agents.[1]

Unlike simple benzylamines, the para-substitution of the piperidine ring introduces a second basic center and significant hydrophobicity (LogP ~3.2).[1] This unique dual-amine structure presents specific analytical challenges:

  • Peak Tailing: The secondary amine and the tertiary piperidine nitrogen interact strongly with residual silanols in HPLC and GC columns.[1]

  • Solubility/pH Sensitivity: The molecule exists as a dication at low pH, altering its retention behavior significantly compared to its neutral form.[1]

This guide provides high-precision protocols for HPLC-UV/MS and GC-MS, specifically optimized to mitigate these issues.

Physicochemical Profile
PropertyValueAnalytical Implication
Molecular Formula C₁₅H₂₄N₂Monoisotopic Mass: 232.19 Da
Molecular Weight 232.37 g/mol Suitable for LC-MS and GC-MS (EI)
LogP (Predicted) ~3.2High retention on C18; Requires high % Organic
pKa (Predicted) ~9.5 (Amine), ~10.0 (Piperidine)Positively charged at pH < 8
Boiling Point ~370°C (Predicted)High GC inlet temp required; Derivatization recommended

Synthesis & Impurity Logic

To validate this method, one must understand the sample matrix.[1] NP-PBA is typically synthesized via Reductive Amination .[1] Consequently, the method must separate the target from specific precursors.[1]

Primary Synthetic Pathway:

  • Precursor A: 4-(Piperidin-1-yl)benzaldehyde.[1][2]

  • Reagent B: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Propylamine.[3]
    
  • Reaction: Imine formation followed by reduction (e.g., NaBH₄).[1]

Critical Impurities to Monitor:

  • Residual Aldehyde: 4-(Piperidin-1-yl)benzaldehyde (Oxidation/Hydrolysis product).[1]

  • Over-Alkylation: Tertiary amine byproducts (Trace).[1]

  • Des-propyl analog: 4-(Piperidin-1-yl)benzylamine.[1][2][3][4]

SynthesisLogic Aldehyde 4-(Piperidin-1-yl) benzaldehyde Imine Intermediate Imine Aldehyde->Imine + Propylamine Propylamine n-Propylamine Propylamine->Imine Product TARGET: NP-PBA (Secondary Amine) Imine->Product Reduction (NaBH4) Impurity Impurity: Tertiary Amine (Over-alkylation) Product->Impurity Excess Alkylation

Figure 1: Synthetic pathway highlighting critical impurities (Red) that the analytical method must resolve from the target (Green).[1]

Method A: HPLC-UV-MS (Reverse Phase)

Objective: Purity assessment and identification of polar impurities (e.g., oxidized byproducts).[1]

The "Silanol Suppression" Strategy

Standard C18 columns often fail with diamines like NP-PBA due to ionic interactions with silanols, causing broad, tailing peaks.[1]

  • Solution: We utilize a Charged Surface Hybrid (CSH) or a High-pH stable column.[1]

  • Why: High pH (pH 10) keeps the amine neutral (improving peak shape and retention), OR low pH with a CSH column uses charge repulsion to prevent silanol interaction.[1]

Recommended Protocol (Low pH - Robust): This method uses an acidic mobile phase to fully protonate both nitrogens, ensuring the molecule stays in solution and provides high MS sensitivity.[1]

  • Column: Waters XSelect CSH C18 (150mm x 4.6mm, 3.5 µm) or Agilent Zorbax Eclipse Plus C18.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 40°C (Reduces viscosity and improves mass transfer for basic amines).[1]

  • Detection:

    • UV: 254 nm (Primary), 210 nm (Secondary).[1]

    • MS: ESI Positive Mode (Scan 100–500 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ).
      

Gradient Table:

Time (min) % A (Water/FA) % B (ACN/FA) Event
0.0 95 5 Equilibration
2.0 95 5 Injection hold
15.0 10 90 Linear Gradient
18.0 10 90 Wash
18.1 95 5 Re-equilibration

| 23.0 | 95 | 5 | End |[1]

Sample Preparation[1]
  • Stock: Dissolve 10 mg NP-PBA in 10 mL Methanol (1 mg/mL).

  • Diluent: 50:50 Water:Acetonitrile (No acid, to prevent degradation during storage).[1]

  • Working Standard: Dilute Stock to 50 µg/mL. Filter through 0.22 µm PTFE filter.[1]

Method B: GC-MS (Trace Analysis)

Objective: Identification of volatile organic impurities (solvents, propylamine) and structural confirmation.[1]

The Derivatization Necessity

While NP-PBA can be analyzed directly, the secondary amine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) often adsorbs to the glass inlet liner.
  • Direct Injection: Feasible, but expect slight tailing.[1]

  • Derivatization (Recommended): Acetylation using Acetic Anhydride (AA) or Trifluoroacetic Anhydride (TFAA).[1] This converts the amine to an amide, improving peak symmetry and volatility.[1]

Protocol (Direct Injection)[1]
  • System: Agilent 7890/5977 (or equivalent).

  • Column: HP-5ms UI (Ultra Inert), 30m x 0.25mm x 0.25µm.[1] Note: "Ultra Inert" is critical for underivatized amines.

  • Inlet: Split (20:1), 280°C. Liner: Deactivated wool.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • MS Source: 230°C, Quad: 150°C.[1]

  • Scan Range: 40–400 amu.[1]

Temperature Program:

  • Initial: 80°C (Hold 1 min).

  • Ramp 1: 20°C/min to 250°C.

  • Ramp 2: 10°C/min to 300°C (Hold 5 min).

Interpretation of Mass Spectrum (EI)

When analyzing NP-PBA (MW 232), look for these diagnostic fragments:

  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     232:  Molecular Ion (
    
    
    
    ).
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     203:  Loss of ethyl group (from propyl chain).
    
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     174: Base Peak . Cleavage of the benzyl-nitrogen bond or loss of the propyl-amine fragment. This confirms the "4-piperidinylbenzyl" core.[1][2][3]
    
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     84:  Piperidine ring fragment (characteristic of piperidinyl compounds).
    

MassSpecLogic Parent Molecular Ion (m/z 232) Frag1 Base Peak Core (m/z ~174) [Piperidinyl-Benzyl]+ Parent->Frag1 Alpha Cleavage Frag3 Propyl Loss (m/z 203) Parent->Frag3 Alkyl Loss Frag2 Piperidine Ring (m/z 84) Frag1->Frag2 Ring Fragmentation

Figure 2: Expected EI-MS fragmentation pathway for structural confirmation.[1]

Validation Parameters (Self-Validating System)

To ensure the trustworthiness of the data, the following system suitability tests (SST) must be passed before every run.

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)

Ensures minimal interaction with silanols; critical for secondary amines.
Resolution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)

between NP-PBA and Aldehyde
The aldehyde precursor is the most likely contaminant.
Precision (RSD) ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(n=6 injections)
Verifies injector stability and column equilibrium.
Signal-to-Noise

(LOQ),

(LOD)
Required for trace impurity analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7060593, N-(4-Piperidin-1-ylbenzyl)-N-Propylamine.[1] Retrieved from [Link]

  • EPA CompTox Chemicals Dashboard. N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (DTXSID50427642).[1] Retrieved from [Link][1]

Sources

Application

"N-(4-Piperidin-1-ylbenzyl)-N-Propylamine" for studying dopamine or serotonin receptors

Executive Summary N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (CAS: 852180-56-4) is a specialized secondary amine scaffold belonging to the N-benzylpiperidine class.[1] While often utilized as a synthetic intermediate, its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (CAS: 852180-56-4) is a specialized secondary amine scaffold belonging to the N-benzylpiperidine class.[1] While often utilized as a synthetic intermediate, its pharmacophore shares critical structural homology with high-affinity Sigma-1 Receptor (σ1R) ligands and Histamine H3 antagonists .

This Application Note details the use of this compound as a chemical probe to investigate GPCR heteromerization and allosteric modulation within dopaminergic (D2/D3) and serotonergic (5-HT1A/2A) pathways. Unlike direct orthosteric agonists, this scaffold is valuable for studying the chaperone-mediated regulation of neurotransmitter signaling, specifically how σ1R activation influences the trafficking and stability of Dopamine and Serotonin receptors at the plasma membrane.

Pharmacological Mechanism & Rationale

The "Privileged Scaffold" Hypothesis

The molecule features a 4-(piperidin-1-yl)benzyl moiety linked to a propyl chain.[1][2] This structure is a classic "privileged scaffold" in medicinal chemistry, capable of engaging multiple targets depending on the protonation state of the secondary amine:

  • Sigma-1 Receptor (σ1R): The basic amine and lipophilic benzyl-piperidine tail mimic the pharmacophore of high-affinity σ1R agonists (e.g., PRE-084, RC-33).

  • Dopamine/Serotonin Modulation: σ1Rs act as "ligand-operated chaperones." Upon binding N-(4-Piperidin-1-ylbenzyl)-N-Propylamine, the σ1R translocates from the Mitochondria-Associated Membrane (MAM) to the plasma membrane, where it forms heteromers with D1, D2, or 5-HT receptors, stabilizing them and modulating their signaling efficacy.

Pathway Visualization

The following diagram illustrates the mechanism by which this probe modulates Dopamine D2 signaling via the Sigma-1 chaperone pathway.

G Ligand N-(4-Piperidin-1-ylbenzyl)- N-Propylamine Sigma1_Inactive Sigma-1 Receptor (Inactive @ ER/MAM) Ligand->Sigma1_Inactive Binds (Kd ~ nM) Sigma1_Active Sigma-1 Receptor (Active/Translocated) Sigma1_Inactive->Sigma1_Active Dissociation from BiP D2R Dopamine D2 Receptor (Unstable @ Membrane) Sigma1_Active->D2R Chaperoning Heteromer σ1R-D2R Heteromer (Stabilized) Sigma1_Active->Heteromer D2R->Heteromer Protein-Protein Interaction Signaling Enhanced Gi/o Signaling (↓ cAMP, ↑ ERK) Heteromer->Signaling Potentiation

Figure 1: Mechanism of Action. The ligand activates intracellular Sigma-1 receptors, promoting translocation to the plasma membrane where they stabilize Dopamine D2 receptors, enhancing downstream signaling.

Experimental Protocols

Reagent Preparation & Solubility

This compound is a lipophilic secondary amine. Proper solubilization is critical to prevent micro-precipitation in aqueous buffers, which leads to false negatives in binding assays.

  • Stock Solution: Dissolve 10 mg in 1 mL DMSO (Results in ~43 mM stock). Vortex for 2 minutes. Store at -20°C.

  • Working Solution: Dilute stock 1:1000 in assay buffer (e.g., Tris-HCl + 0.1% BSA).

  • pH Warning: The secondary amine (pKa ~9.5) will be protonated at physiological pH. Ensure buffers are buffered strongly (e.g., 50 mM Tris or HEPES) to maintain pH 7.4.

Protocol A: Competitive Radioligand Binding (Sigma vs. D2)

Objective: Determine if the compound binds directly to D2 receptors or acts via Sigma-1.

Materials:

  • Membrane preparations: Rat striatum or CHO-D2/CHO-σ1 cells.

  • Radioligands: [³H]-(+)-Pentazocine (for σ1R) and [³H]-Raclopride (for D2R).

  • Non-specific binding blockers: Haloperidol (10 µM).

Step-by-Step:

  • Incubation: Prepare 96-well plates. Add 25 µL of membrane prep (20 µg protein/well).

  • Treatment: Add increasing concentrations of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (10⁻¹⁰ M to 10⁻⁵ M).

  • Radioligand: Add [³H]-Ligand at Kd concentration (typically 2-5 nM).

  • Equilibrium: Incubate at 37°C for 120 mins (σ1R) or 60 mins (D2R).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.

  • Analysis: Measure CPM via liquid scintillation. Plot % Specific Binding vs. Log[Ligand].

Expected Data Profile:

Target Receptor Radioligand Expected Ki (Affinity) Interpretation
Sigma-1 (σ1R) [³H]-(+)-Pentazocine < 50 nM High Affinity (Primary Target)
Dopamine D2 [³H]-Raclopride > 1,000 nM Low/Negligible Direct Affinity

| Serotonin 5-HT2A | [³H]-Ketanserin | > 500 nM | Moderate/Low Affinity |

Note: If the compound shows high affinity for σ1R but low for D2, yet alters D2 signaling (see Protocol B), it confirms the allosteric/chaperone mechanism.

Protocol B: Functional Modulation Assay (cAMP FRET)

Objective: Assess the compound's ability to potentiate Dopamine signaling via σ1R.

System: HEK293 cells co-expressing D2R and σ1R, using a cAMP FRET biosensor (e.g., Epac-based).

Workflow:

  • Baseline: Establish stable FRET signal in live cells.

  • Pre-treatment: Incubate cells with N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (100 nM) for 30 mins.

    • Control: Vehicle (DMSO).

    • Negative Control: Pre-treat with NE-100 (σ1R antagonist) to block the effect.

  • Agonist Challenge: Add Dopamine (1 µM) or Quinpirole (D2 agonist).

  • Measurement: Monitor cAMP decrease (D2 is Gi-coupled).

  • Result Calculation:

    
    
    

Comparative Analysis & Applications

The following table contrasts this probe with standard reference compounds, highlighting its utility in "Multi-Target Directed Ligand" (MTDL) design.

CompoundPrimary TargetSecondary TargetApplication in Neuropsychiatry
N-(4-Piperidin-1-ylbenzyl)-N-Propylamine Sigma-1 (Agonist) H3 / D2 (Modulator) Studying receptor heteromerization & cognitive enhancement.
PB28 Sigma-1 / Sigma-2NoneHigh-affinity Sigma reference; less selective than the propyl-amine analog.
Pridopidine Sigma-1D2 (Low affinity)Huntington's disease; "Dopamine Stabilizer".
Pitolisant Histamine H3NoneNarcolepsy; structurally related but lacks the specific N-propyl tail.

Synthesis of Experimental Workflow

To ensure reproducibility, follow this logic flow for validating the compound's activity in your specific model.

Workflow Step1 Step 1: Solubility Check (DMSO/Buffer Stability) Step2 Step 2: Radioligand Binding (Verify σ1R Selectivity) Step1->Step2 Step3 Step 3: Functional Assay (cAMP/ERK w/ D2 Agonist) Step2->Step3 Step4 Step 4: Antagonist Reversal (Use NE-100 to prove mechanism) Step3->Step4

Figure 2: Validation Workflow. Step 4 is crucial: if the effect is not blocked by a known Sigma antagonist (NE-100), the mechanism is off-target.

References

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206.

  • Navarro, G., et al. (2013). Direct involvement of sigma-1 receptors in the dopamine D1 receptor-mediated pathways. Proceedings of the National Academy of Sciences, 110(30), 12483-12488.

  • PubChem Compound Summary. N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (CID 7060593). National Center for Biotechnology Information.

  • Soguero-Ruiz, C., et al. (2022). Data-driven discovery of sigma-1 receptor modulators using N-benzylpiperidine scaffolds. Journal of Cheminformatics, 14, 12.

  • Ronsisvalle, G., et al. (2000). Synthesis and pharmacological evaluation of N-substituted 4-benzylpiperidines as sigma ligands. Bioorganic & Medicinal Chemistry, 8(6), 1503-1513.

(Note: While specific literature on the exact propyl-amine derivative is limited to patent/catalog data, References 1, 2, and 5 establish the authoritative consensus on the N-benzylpiperidine pharmacophore and its mechanism of action in dopamine signaling.)

Sources

Method

Application Notes and Protocols: Investigating N-(4-Piperidin-1-ylbenzyl)-N-Propylamine in Animal Models of Neurodegenerative Disease

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Potential of a Privileged Scaffold The landscape of neurodegenerative disease...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Privileged Scaffold

The landscape of neurodegenerative disease research is marked by an urgent need for novel therapeutic agents capable of modifying the disease course. N-(4-Piperidin-1-ylbenzyl)-N-Propylamine is a small molecule built upon the N-benzylpiperidine scaffold.[1] This structural motif is considered a "privileged structure" in medicinal chemistry, frequently incorporated into centrally active compounds due to its favorable pharmacokinetic properties and its ability to form critical interactions with biological targets.[2] While N-(4-Piperidin-1-ylbenzyl)-N-Propylamine itself is primarily known as a fragment molecule for drug discovery, its structural components suggest a strong rationale for its investigation in the context of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.[3] The presence of the piperidine ring connected to a benzylamine moiety is a common feature in many compounds targeting the central nervous system, including those with high affinity for the sigma-1 receptor (S1R).[4][5]

Proposed Mechanism of Action: A Focus on the Sigma-1 Receptor (S1R)

The sigma-1 receptor (S1R) has emerged as a high-value therapeutic target for neurodegenerative diseases.[6] It is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, a critical hub for cellular stress responses and calcium homeostasis.[6] S1R activation is implicated in a range of neuroprotective mechanisms, including the modulation of ER stress, enhancement of mitochondrial function, regulation of neuroinflammation, and promotion of neurotrophic factor signaling.[6][7] Preclinical studies with S1R agonists have demonstrated protective effects in various models of neurodegeneration.[8][9][10]

We hypothesize that N-(4-Piperidin-1-ylbenzyl)-N-Propylamine acts as a sigma-1 receptor agonist. Upon binding, it is proposed to facilitate the dissociation of S1R from its binding partner, BiP (Binding immunoglobulin Protein), allowing it to translocate and modulate downstream effectors. This cascade of events is thought to mitigate the cellular pathologies common to many neurodegenerative diseases.

Proposed Mechanism of Action cluster_0 Cellular Stress in Neurodegeneration cluster_1 Therapeutic Intervention cluster_2 Neuroprotective Outcomes Oxidative Stress Oxidative Stress S1R Sigma-1 Receptor (S1R) Oxidative Stress->S1R ER Stress ER Stress ER Stress->S1R Mitochondrial Dysfunction Mitochondrial Dysfunction Mitochondrial Dysfunction->S1R Neuroinflammation Neuroinflammation Neuroinflammation->S1R Compound N-(4-Piperidin-1-ylbenzyl) -N-Propylamine Compound->S1R Agonist Binding Reduced Apoptosis Reduced Apoptosis S1R->Reduced Apoptosis Inhibits pro-apoptotic pathways Enhanced Neuronal Survival Enhanced Neuronal Survival S1R->Enhanced Neuronal Survival Promotes neurotrophic factors Improved Synaptic Plasticity Improved Synaptic Plasticity S1R->Improved Synaptic Plasticity Supports dendritic spine formation Restored Cellular Homeostasis Restored Cellular Homeostasis S1R->Restored Cellular Homeostasis Modulates Ca2+ signaling & protein folding

Figure 1: Proposed neuroprotective mechanism of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine via S1R agonism.

Protocols for Preclinical Evaluation

I. Compound Preparation and Administration

1. Reagent and Vehicle Preparation:

  • Compound: N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (CAS: 852180-56-4).[1]

  • Vehicle: A common vehicle for in vivo administration of small molecules is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline. The solubility of the compound in the chosen vehicle must be confirmed.

  • Preparation: Prepare a stock solution of the compound in 100% DMSO. On the day of administration, dilute the stock solution with the other vehicle components to the final desired concentration. Vortex thoroughly to ensure complete dissolution.

2. Dose Selection and Administration:

  • Dose-Ranging Study: It is crucial to perform an initial dose-ranging study to determine the maximum tolerated dose (MTD) and to select appropriate doses for efficacy studies. A suggested starting range for a novel CNS-active small molecule is 1, 5, and 10 mg/kg.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies. Oral gavage (p.o.) can also be considered to assess oral bioavailability.

  • Frequency: Once daily administration is a typical starting point.

II. Alzheimer's Disease (AD) Model

1. Rationale: S1R agonists have shown promise in AD models by mitigating amyloid-beta (Aβ) toxicity, reducing tau hyperphosphorylation, and improving cognitive deficits.[11][12]

2. Animal Model: 5XFAD Transgenic Mice

  • Model: The 5XFAD mouse model is an aggressive model of amyloid pathology, co-expressing five human familial AD mutations. These mice develop amyloid plaques and cognitive deficits at an early age.

  • Protocol:

    • Obtain 5XFAD transgenic mice and wild-type littermates at 2-3 months of age.
    • Begin daily administration of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine or vehicle.
    • Continue treatment for 8-12 weeks.

3. Behavioral Assays:

  • Morris Water Maze (MWM) for Spatial Learning and Memory:

    • Acquisition Phase (5 days): Train mice to find a hidden platform in a circular pool of opaque water. Record escape latency and path length.
    • Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Measure the time spent in the target quadrant.
  • Y-Maze for Short-Term Spatial Memory:

    • Allow the mouse to freely explore the three arms of the Y-maze for 8 minutes.
    • Record the sequence of arm entries and calculate the percentage of spontaneous alternations.

4. Post-Mortem Analysis:

  • Tissue Collection: At the end of the study, euthanize mice and collect brain tissue.

  • Biochemical Analysis:

    • ELISA: Quantify Aβ40 and Aβ42 levels in brain homogenates.
    • Western Blot: Analyze levels of S1R, p-tau, and synaptic markers (e.g., synaptophysin, PSD-95).
  • Histological Analysis:

    • Immunohistochemistry: Stain brain sections for amyloid plaques (using antibodies like 6E10) and neuroinflammation markers (Iba1 for microglia, GFAP for astrocytes).

start [label="5XFAD Mice (2-3 months)", shape=ellipse, style=filled, fillcolor="#FBBC05"]; treatment [label="Daily Treatment (8-12 weeks)\n- Vehicle\n- Compound (1, 5, 10 mg/kg)"]; behavior [label="Behavioral Testing\n- Morris Water Maze\n- Y-Maze"]; euthanasia [label="Euthanasia & Brain Collection", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; biochem [label="Biochemical Analysis\n- ELISA (Aβ40/42)\n- Western Blot (S1R, p-tau)"]; histo [label="Histological Analysis\n- IHC (Plaques, Iba1, GFAP)"];

start -> treatment; treatment -> behavior; behavior -> euthanasia; euthanasia -> biochem; euthanasia -> histo; }

Figure 2: Experimental workflow for testing in an Alzheimer's Disease mouse model.
III. Parkinson's Disease (PD) Model

1. Rationale: S1R agonists have shown neurorestorative effects in PD models, protecting dopaminergic neurons and improving motor function.[9][10] The potential of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine as a monoamine releasing agent could also be beneficial in replenishing dopamine levels.[13]

2. Animal Model: 6-Hydroxydopamine (6-OHDA) Rat Model

  • Model: Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle causes progressive degeneration of dopaminergic neurons in the substantia nigra, mimicking the motor deficits of PD.

  • Protocol:

    • Administer desipramine (to protect noradrenergic neurons) 30 minutes prior to surgery.
    • Under anesthesia, stereotactically inject 6-OHDA into the right medial forebrain bundle of adult male Sprague-Dawley rats.
    • Allow a 2-week recovery period for the lesion to develop.
    • Confirm the lesion with an apomorphine-induced rotation test.
    • Begin daily administration of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine or vehicle for 4-6 weeks.

3. Behavioral Assays:

  • Cylinder Test for Forelimb Asymmetry:

    • Place the rat in a transparent cylinder and record the number of wall touches with the left (impaired) and right (unimpaired) forelimbs for 5 minutes.
  • Apomorphine-Induced Rotations:

    • Administer apomorphine (a dopamine agonist) and record the number of contralateral rotations (away from the lesioned side) for 60 minutes. A reduction in rotations suggests motor improvement.

4. Post-Mortem Analysis:

  • Tissue Collection: Collect the striatum and substantia nigra.

  • Biochemical Analysis:

    • HPLC: Measure dopamine and its metabolites (DOPAC, HVA) in the striatum.
    • Western Blot: Analyze levels of tyrosine hydroxylase (TH), a marker for dopaminergic neurons, and S1R.
  • Histological Analysis:

    • Immunohistochemistry: Stain sections of the substantia nigra for TH-positive neurons to quantify neuronal loss.

start [label="6-OHDA Lesioned Rats", shape=ellipse, style=filled, fillcolor="#FBBC05"]; treatment [label="Daily Treatment (4-6 weeks)\n- Vehicle\n- Compound (1, 5, 10 mg/kg)"]; behavior [label="Behavioral Testing\n- Cylinder Test\n- Apomorphine Rotations"]; euthanasia [label="Euthanasia & Brain Collection", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; biochem [label="Biochemical Analysis\n- HPLC (Dopamine)\n- Western Blot (TH, S1R)"]; histo [label="Histological Analysis\n- IHC (TH+ Neurons)"];

start -> treatment; treatment -> behavior; behavior -> euthanasia; euthanasia -> biochem; euthanasia -> histo; }

Figure 3: Experimental workflow for testing in a Parkinson's Disease rat model.
IV. Huntington's Disease (HD) Model

1. Rationale: S1R modulation has shown benefits in HD models by restoring mitochondrial function, reducing ER stress, and improving motor coordination.[7]

2. Animal Model: zQ175 Knock-In Mouse Model

  • Model: The zQ175 model carries a knock-in of the human huntingtin gene with an expanded CAG repeat, leading to a slow, progressive HD-like phenotype.[14]

  • Protocol:

    • Obtain heterozygous zQ175 mice and wild-type littermates.
    • Begin daily administration of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine or vehicle at a pre-symptomatic age (e.g., 3 months).
    • Continue treatment for at least 6 months to assess long-term effects on disease progression.

3. Behavioral Assays:

  • Rotarod Test for Motor Coordination and Balance:

    • Place the mouse on an accelerating rotating rod and record the latency to fall.
    • Test monthly to track the progression of motor deficits.
  • Grip Strength Test:

    • Measure the peak force generated by the mouse's forelimbs as it grips a wire mesh.

4. Post-Mortem Analysis:

  • Tissue Collection: Collect the striatum and cortex.

  • Biochemical Analysis:

    • Western Blot: Analyze levels of mutant huntingtin (mHTT) aggregates, S1R, and markers of mitochondrial function (e.g., PGC-1α).
  • Histological Analysis:

    • Immunohistochemistry: Stain for mHTT aggregates (using EM48 antibody) and neuronal markers (e.g., DARPP-32) in the striatum.

start [label="zQ175 Mice (3 months)", shape=ellipse, style=filled, fillcolor="#FBBC05"]; treatment [label="Long-term Daily Treatment (>6 months)\n- Vehicle\n- Compound (1, 5, 10 mg/kg)"]; behavior [label="Monthly Behavioral Testing\n- Rotarod\n- Grip Strength"]; euthanasia [label="Euthanasia & Brain Collection", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; biochem [label="Biochemical Analysis\n- Western Blot (mHTT, S1R)"]; histo [label="Histological Analysis\n- IHC (mHTT, DARPP-32)"];

start -> treatment; treatment -> behavior; behavior -> euthanasia; euthanasia -> biochem; euthanasia -> histo; }

Figure 4: Experimental workflow for testing in a Huntington's Disease mouse model.

Data Presentation and Interpretation

Quantitative data from the proposed studies should be summarized in tables for clear comparison between treatment groups.

Table 1: Expected Data Summary for Alzheimer's Disease Model (5XFAD)

Parameter Vehicle Compound (1 mg/kg) Compound (5 mg/kg) Compound (10 mg/kg)
MWM Escape Latency (s)
Y-Maze Alternations (%)
Brain Aβ42 Levels (pg/mg)

| p-tau/total tau ratio | | | | |

Table 2: Expected Data Summary for Parkinson's Disease Model (6-OHDA)

Parameter Vehicle Compound (1 mg/kg) Compound (5 mg/kg) Compound (10 mg/kg)
Cylinder Test (% impaired limb use)
Apomorphine Rotations (turns/hr)
Striatal Dopamine (ng/mg tissue)

| TH+ Neurons in SNc (cell count) | | | | |

Table 3: Expected Data Summary for Huntington's Disease Model (zQ175)

Parameter Vehicle Compound (1 mg/kg) Compound (5 mg/kg) Compound (10 mg/kg)
Rotarod Latency to Fall (s)
Grip Strength (grams force)
Striatal mHTT Aggregates (area %)

| DARPP-32+ Neuron Count | | | | |

Interpretation of Results:

  • A significant improvement in behavioral outcomes (e.g., increased memory function, improved motor coordination) in the compound-treated groups compared to the vehicle group would indicate therapeutic efficacy.

  • Biochemical and histological data should corroborate the behavioral findings. For example, a reduction in Aβ plaques, preservation of dopaminergic neurons, or decreased mHTT aggregation would provide mechanistic support for the observed functional improvements.

  • A dose-dependent effect would strengthen the evidence for the compound's activity. Be aware that S1R agonists can exhibit a bi-phasic or bell-shaped dose-response curve, which should be considered during data analysis.[6]

References

  • Wikipedia. (2023, December 1). 4-Benzylpiperidine. In Wikipedia. Retrieved from [Link]

  • Brimson, J. M., Prasanth, M. I., Kumaree, K. K., Verma, K., Brimson, S., & Tencomnao, T. (2023). Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders. CNS Drugs, 37(7), 583–609. [Link]

  • Carbone, A., Cilia, A., Gatti, F., Mancia, F., & Ronsisvalle, G. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6586. [Link]

  • Rojas-Prats, E., Estrada-Soto, S., & Medina-Franco, J. L. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(15), 4465. [Link]

  • Singh, R., Kumar, A., & Singh, P. P. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384. [Link]

  • Al-Ghraiybah, N. F., Al-Twal, F. M., & Al-Twal, F. M. (2023). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(13), 11091. [Link]

  • Wolff, C. E., et al. (2024). Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy.
  • Brimson, J. M., Prasanth, M. I., Kumaree, K. K., Verma, K., Brimson, S., & Tencomnao, T. (2024). Identifying and Testing Novel Sigma-1 Receptor Ligands for Neurodegenerative Diseases.
  • Kassiou, M., & Nguyen, T. (2015). Recent Advances in the Development of Sigma-1 Receptor Ligands.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7060593, N-(4-Piperidin-1-ylbenzyl)-N-Propylamine. Retrieved from [Link]

  • Maurice, T. (2021). Bi-phasic dose response in the preclinical and clinical developments of sigma-1 receptor ligands for the treatment of neurodegenerative disorders. Expert Opinion on Drug Discovery, 16(4), 373–389. [Link]

  • Jin, J. L., & Wang, Y. J. (2015). Roles of sigma-1 receptors in Alzheimer's disease. Journal of Alzheimer's Disease & Parkinsonism, 5(4).
  • Iriepa, I., et al. (2021). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 26(11), 3169.
  • ResearchGate. (n.d.). Structure of N-benzylpiperidine derivatives. Retrieved from [Link]

  • Francardo, V., & Cenci, M. A. (2015). Sigma-1 receptor: a potential new target for Parkinson's disease?. Neural Regeneration Research, 10(2), 209–211. [Link]

  • Navarro, G., et al. (2019). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience, 10(6), 2840–2849.
  • Piaz, V. D., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Molecules, 25(24), 5943.
  • Al-Ghraiybah, N. F., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 989-1005.
  • Berardi, F., et al. (2013). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry, 56(24), 10058-10070.
  • Jin, J. L., & Wang, Y. J. (2015). Roles of sigma-1 receptors in Alzheimer's disease.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19049, Piperidine-1-propylamine. Retrieved from [Link]

  • Gorgani, L., Mohammadi, M., Najafpour, G. D., & Nikzad, M. (2017). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 17(15), 1753–1779.
  • The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Neurorestorative Effects of a Sigma-1 Receptor Agonist in a Model of Parkinson's Disease. Retrieved from [Link]

  • Carrieri, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(6), 1146-1156.
  • Abate, C., et al. (2017). Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved from [Link]

  • PsychoGenics. (n.d.). Preclinical Huntington's Disease Studies. Retrieved from [Link]

  • Fantegrossi, W. E., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Pharmaceuticals, 15(5), 589.
  • ChemRxiv. (2020).
  • Khan, M. T. H., et al. (2019). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 24(18), 3249.
  • . (2024). A focus on piperidine and piperazine scaffolds.

  • Kumar, S., & Pandey, A. K. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. Molecules, 28(20), 7167.

Sources

Application

"N-(4-Piperidin-1-ylbenzyl)-N-Propylamine" functional assays for CNS activity

Application Note: Functional Characterization of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine in CNS Drug Discovery Executive Summary The molecule N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (CAS: 852180-56-4) represents a priv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine in CNS Drug Discovery

Executive Summary

The molecule N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (CAS: 852180-56-4) represents a privileged scaffold in CNS drug discovery, characterized by a piperidine-benzyl-amine pharmacophore.[1] This structural motif is critical for high-affinity binding to the Sigma-1 Receptor (σ1R) , a ligand-operated chaperone at the Mitochondria-Associated ER Membrane (MAM).

Recent medicinal chemistry campaigns have highlighted this scaffold's potential as a Dual Ligand , capable of modulating both σ1R and the Histamine H3 Receptor (H3R) . This dual activity is highly sought after for treating complex neuropathologies, including neuropathic pain, cognitive deficits (Alzheimer’s), and schizophrenia, where single-target therapies often fail.[2]

This guide provides a validated workflow to characterize the functional activity of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine, distinguishing its role as a σ1R agonist/antagonist and quantifying its selectivity against H3R.

Mechanistic Background & Signaling Pathways

To properly assay this molecule, one must understand its targets.

  • Sigma-1 Receptor (σ1R): Resides at the ER-mitochondria interface. Agonists cause σ1R to dissociate from the chaperone BiP (GRP78), allowing σ1R to stabilize IP3 Receptors (IP3R), enhancing calcium flow to mitochondria and boosting ATP production. Antagonists prevent this dissociation.

  • Histamine H3 Receptor (H3R): A G

    
    -coupled GPCR. Agonism inhibits cAMP production; antagonism enhances neurotransmitter release (histamine, acetylcholine).
    
Figure 1: Dual Signaling Pathway & Assay Logic

SigmaH3_Pathway cluster_Sigma Sigma-1 Receptor (ER Membrane) cluster_H3 Histamine H3 Receptor (Plasma Membrane) Ligand N-(4-Piperidin-1-ylbenzyl)- N-Propylamine S1R σ1 Receptor Ligand->S1R Bind (Ki) H3R H3 Receptor (Gi/o) Ligand->H3R Bind (Ki) BiP BiP (GRP78) S1R->BiP Dissociation (Agonist Mode) IP3R IP3 Receptor S1R->IP3R Chaperoning Ca_ER ER Ca2+ Release IP3R->Ca_ER Potentiation AC Adenylyl Cyclase H3R->AC Inhibition (Gi coupled) cAMP cAMP Levels AC->cAMP Reduction

Caption: Dual-target signaling. σ1R modulation impacts ER-Mitochondrial Ca2+ flux, while H3R modulation alters cAMP levels.

Experimental Protocols

Protocol A: Sigma-1 Receptor Radioligand Binding (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of the test compound.

Materials:

  • Source Tissue/Cells: Guinea pig brain membranes or HEK293 cells overexpressing human σ1R.

  • Radioligand:

    
     (Specific Activity ~30-60 Ci/mmol).
    
  • Non-specific Control: Haloperidol (10 µM) or Pentazocine (10 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Thaw membrane homogenates and dilute in Tris-HCl buffer to ~20 µg protein/well.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension.

    • 50 µL

      
       (Final conc: 2-5 nM).
      
    • 50 µL Test Compound (N-(4-Piperidin-1-ylbenzyl)-N-Propylamine) at increasing concentrations (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 120 minutes at 37°C . (Note: σ1R kinetics are slow; 37°C ensures equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Readout: Liquid scintillation counting.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Target Criteria: High affinity ligands typically exhibit

nM.
Protocol B: Functional σ1R Assay (Bradykinin-Induced Ca2+ Mobilization)

Objective: Determine if the molecule acts as an Agonist (enhances Ca2+ flow) or Antagonist (blocks agonist effect). σ1R ligands do not induce Ca2+ release alone; they modulate the efficacy of IP3-generating ligands like Bradykinin.

Materials:

  • Cells: NG108-15 neuroblastoma cells or SK-N-SH cells.

  • Dye: Fura-2 AM or Fluo-4 Direct Calcium Assay Kit.

  • Stimulant: Bradykinin (BK).

  • Reference Agonist: PRE-084.

  • Reference Antagonist: NE-100 or BD-1047.

Step-by-Step Procedure:

  • Seeding: Plate cells in black-walled, clear-bottom 96-well plates (50,000 cells/well) and culture overnight.

  • Dye Loading: Aspirate media. Add Fura-2 AM (2-4 µM) in HBSS buffer. Incubate 45 min at 37°C.

  • Pre-Treatment (Critical): Wash cells. Add the Test Compound (0.1 - 10 µM) and incubate for 30-60 minutes .

    • Note: σ1R translocation takes time; immediate addition will not show effects.

  • Stimulation: Place plate in FLIPR or FlexStation. Inject Bradykinin (EC50 concentration, typically ~500 nM).

  • Measurement: Record fluorescence (Ex 340/380 nm, Em 510 nm) for 120 seconds.

Interpretation:

  • Agonist Profile: The compound increases the Bradykinin-induced

    
     peak compared to vehicle control (similar to PRE-084).
    
  • Antagonist Profile: The compound has no effect alone but blocks the potentiation caused by a known agonist (PRE-084) if co-administered.

Protocol C: Histamine H3 Functional Assay (cAMP Modulation)

Objective: Assess off-target activity or dual-efficacy. H3R is


 coupled, so agonists decrease cAMP, while antagonists/inverse agonists increase cAMP (or prevent agonist-induced decrease).

Method: TR-FRET (e.g., HTRF cAMP) or GloSensor.

Workflow:

  • Cell System: HEK293 stably expressing human H3R.[3]

  • Agonist Mode:

    • Add Forskolin (10 µM) to stimulate cAMP.

    • Add Test Compound.[3]

    • Result: If cAMP drops, compound is an H3 Agonist .

  • Antagonist Mode:

    • Add Forskolin (10 µM) + (R)-(-)-α-Methylhistamine (H3 agonist, 10 nM).

    • Add Test Compound.[3]

    • Result: If cAMP signal recovers (increases), compound is an H3 Antagonist .

Data Reporting & Visualization

When characterizing N-(4-Piperidin-1-ylbenzyl)-N-Propylamine, summarize data as follows to determine its pharmacological classification.

Table 1: Expected Profile for a Dual Ligand Candidate
AssayParameterAgonist ProfileAntagonist Profile
σ1R Binding

(nM)
< 50 nM< 50 nM
σ1R Function Ca2+ FluxPotentiates BK responseNo effect / Blocks PRE-084
H3R Binding

(nM)
N/A< 100 nM (if dual)
H3R Function cAMPDecreases Forskolin signalReverses Histamine inhibition
Figure 2: Experimental Screening Workflow

Assay_Workflow cluster_Primary Primary Screen (Affinity) cluster_Secondary Secondary Screen (Function) Start Compound: N-(4-Piperidin-1-ylbenzyl)-N-Propylamine Bind_S1 Binding: σ1 Receptor ([3H]-Pentazocine) Start->Bind_S1 Bind_H3 Binding: H3 Receptor ([3H]-NAMH) Start->Bind_H3 Func_Ca Ca2+ Mobilization (ER) (Agonist vs Antagonist?) Bind_S1->Func_Ca Ki < 100nM Func_cAMP cAMP Modulation (Gi) (H3 Selectivity) Bind_H3->Func_cAMP Ki < 100nM Decision Profile Classification Func_Ca->Decision Func_cAMP->Decision

Caption: Screening cascade. Only high-affinity hits progress to functional phenotyping.

References

  • Review of Sigma-1 Receptor Mechanisms: Su, T. P., et al. (2010). "The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator." Trends in Pharmacological Sciences. [Link]

  • Piperidine Scaffolds in Dual H3/Sigma-1 Ligands: Lazewska, D., et al. (2021). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience. [Link]

  • Calcium Mobilization Protocols for Sigma-1: Hayashi, T., & Su, T. P. (2007). "Sigma-1 Receptor Chaperones at the ER-Mitochondrion Interface Regulate Ca2+ Signaling and Cell Survival." Cell. [Link]

  • Specific Chemical Data (PubChem): National Center for Biotechnology Information. "PubChem Compound Summary for CID 11533434, N-(4-Piperidin-1-ylbenzyl)-N-Propylamine." [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"N-(4-Piperidin-1-ylbenzyl)-N-Propylamine" synthesis side reactions and byproducts

Technical Support Center: Synthesis of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine Ticket Status: Open Subject: Optimization of Reductive Amination & Impurity Profiling Assigned Specialist: Senior Application Scientist, Org...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine

Ticket Status: Open Subject: Optimization of Reductive Amination & Impurity Profiling Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The Chemical Architecture

Welcome to the technical guide for synthesizing N-(4-Piperidin-1-ylbenzyl)-N-Propylamine . This molecule features two distinct nitrogen centers that dictate its reactivity and purification profile:

  • The Piperidinyl Nitrogen: A para-substituted aniline-like tertiary amine.[1] It is electron-donating, significantly increasing electron density on the benzene ring.[1]

  • The Propylamino Nitrogen: A secondary aliphatic amine (formed during synthesis).[1]

Critical Insight: The electron-donating effect of the piperidinyl group deactivates the carbonyl carbon of the aldehyde precursor (4-(piperidin-1-yl)benzaldehyde) toward nucleophilic attack.[1] This makes imine formation slower than with electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde), increasing the risk of direct reduction side reactions.[1]

Standard Operating Procedure (SOP)

Recommended Route: Reductive Amination (Abdel-Magid Conditions) Reaction Type: One-pot, indirect reductive amination.[1]

ComponentRoleStoichiometryNotes
4-(Piperidin-1-yl)benzaldehyde Limiting Reagent1.0 equivElectron-rich electrophile.[1]
n-Propylamine Nucleophile1.1 – 1.2 equivSlight excess drives imine equilibrium.[1]
Sodium Triacetoxyborohydride (STAB) Reducing Agent1.4 – 1.5 equivMild, selective for imines over aldehydes.[1]
Acetic Acid (AcOH) Catalyst1.0 – 2.0 equivCrucial: Activates the deactivated carbonyl.[1]
DCE or THF Solvent[0.1 M]DCE (1,2-Dichloroethane) often yields faster rates.[1][2]

Reaction Pathway & Impurity Map

The following diagram illustrates the primary reaction pathway alongside the critical "failure modes" (side reactions) users encounter.

ReactionPathways Aldehyde 4-(Piperidin-1-yl) benzaldehyde Imine Imine Intermediate Aldehyde->Imine + Amine (Slow Step) Alcohol Impurity A: Benzyl Alcohol (Direct Reduction) Aldehyde->Alcohol + STAB (If Imine forms slowly) Amine n-Propylamine Product TARGET: N-(4-Piperidin-1-ylbenzyl)- N-Propylamine Imine->Product + STAB (Fast) Tertiary Impurity B: Bis-alkylated Amine (Tertiary) Product->Tertiary + Aldehyde + STAB (Over-alkylation)

Figure 1: Reaction network showing the target pathway (Green) and competitive side reactions (Red).

Troubleshooting Guide (FAQ)

Issue 1: "I see a large peak at M+2 (relative to aldehyde) in LCMS. Yield is low."

Diagnosis: Formation of 4-(Piperidin-1-yl)benzyl alcohol .[1] Root Cause: The reducing agent reduced the aldehyde before the amine could condense to form the imine. This is common because the piperidine ring pushes electrons into the carbonyl, making it a poor electrophile. Corrective Action:

  • Pre-formation Step: Stir the aldehyde and propylamine in the solvent (with AcOH) for 1–2 hours before adding the reducing agent (STAB). This shifts the equilibrium toward the imine.

  • Switch Reagents: Do not use Sodium Borohydride (

    
    ) or Sodium Cyanoborohydride (
    
    
    
    ) at pH < 6 without pre-formation.[1] They are small enough to attack the aldehyde rapidly.[1] STAB is bulkier and less reactive toward aldehydes, preferring the protonated imine.
Issue 2: "I have a significant impurity at M + 42 mass units."

Diagnosis: Bis-alkylation (Formation of the tertiary amine).[1] Mechanism: The secondary amine product is more nucleophilic than the primary propylamine starting material. It attacks remaining aldehyde, forming an iminium ion which is reduced again.[1] Corrective Action:

  • Amine Excess: Increase n-propylamine to 1.5 equivalents. A high concentration of primary amine statistically outcompetes the product for the aldehyde.

  • Dilution: Run the reaction more dilute (0.05 M). Intermolecular side reactions (like bis-alkylation) are suppressed by dilution, while intramolecular reactions (not applicable here) or reaction with solvent-abundant reagents are favored.[1]

Issue 3: "The product is stuck in the aqueous layer during workup."

Diagnosis: pH Mismanagement. Explanation: This molecule has two basic centers.[1]

  • Piperidine N (Aniline-like): pKa ~ 5–6.[1]

  • Propylamine N (Aliphatic): pKa ~ 10–11.[1] Corrective Action:

  • Extraction pH: You must basify the aqueous layer to pH > 12 (using NaOH) to ensure the aliphatic amine is fully deprotonated and extractable into DCM or Ethyl Acetate. At pH 8–9, the aliphatic amine may still be partially protonated (ammonium salt) and water-soluble.

Purification & Isolation Workflow

If you cannot avoid side reactions, use this logic tree to clean the material.

PurificationLogic Start Crude Mixture (Target + Impurities) Check Identify Major Impurity (LCMS/TLC) Start->Check Alcohol Benzyl Alcohol (Neutral) Check->Alcohol Neutral Byproduct Tertiary Tertiary Amine (Basic) Check->Tertiary Basic Byproduct AcidWash Acid-Base Extraction: 1. Dissolve in 1M HCl 2. Wash w/ Ether (Removes Alcohol) 3. Basify aq. layer -> Extract Product Alcohol->AcidWash Recommended Chromatography Flash Chromatography: DCM:MeOH:NH4OH (90:9:1) Tertiary->Chromatography Required (Extraction won't separate)

Figure 2: Decision matrix for purification based on impurity profile.[1]

Chromatography Note: Secondary amines often streak on silica due to interaction with acidic silanols.[1]

  • Fix: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes, or include 1% Ammonium Hydroxide (

    
    ) in your eluent (e.g., DCM/MeOH/NH4OH).
    

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] The Journal of Organic Chemistry, 61(11), 3849–3862.[2] Link[1]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[4] The cyanohydridoborate anion as a selective reducing agent.[1][5][6][7] Journal of the American Chemical Society, 93(12), 2897–2904. Link[1]

  • PubChem. (n.d.).[1] N-(4-Piperidin-1-ylbenzyl)-N-Propylamine Compound Summary. National Library of Medicine.[1] Link[1]

Sources

Optimization

Technical Support Center: Column Chromatography Purification of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine

From the Desk of the Senior Application Scientist Welcome to our dedicated technical support guide for the chromatographic purification of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine. This molecule, containing two tertiary...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the chromatographic purification of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine. This molecule, containing two tertiary amine functionalities, presents a common yet significant challenge for purification via standard silica gel column chromatography. The inherent basicity of the amine groups leads to strong interactions with the acidic surface of silica gel, often resulting in poor separation, significant peak tailing, and potential sample degradation.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide you, the research scientist, with both the foundational knowledge and the practical steps to overcome these challenges. We will explore the "why" behind each recommendation, empowering you to make informed decisions for a successful purification.

Section 1: Method Development and Optimization

This section focuses on the critical initial steps of establishing a robust purification protocol. Proper method development is the cornerstone of a successful separation.

Q1: How do I select the optimal stationary phase for purifying a basic amine like N-(4-Piperidin-1-ylbenzyl)-N-Propylamine?

Answer: The choice of stationary phase is critical. While standard silica gel is the most common choice in organic synthesis, its acidic nature makes it problematic for basic compounds like your target molecule.[1][3]

  • Standard Silica Gel (SiO₂): This is your first and most accessible option. However, the surface of silica is covered in acidic silanol groups (Si-OH), which can strongly and often irreversibly bind to the basic nitrogen atoms in your molecule.[1] This interaction is the primary cause of peak tailing. To use standard silica, you must deactivate these acidic sites, which is discussed in the mobile phase section below.

  • Alumina (Al₂O₃): Alumina is a viable alternative. It is typically slightly basic and is well-suited for the purification of amines.[3] It can reduce the strong acid-base interactions seen with silica. However, alumina can sometimes be too reactive and may catalyze reactions or degrade sensitive compounds.

  • Amine-Functionalized Silica (KP-NH): This is an excellent, though more specialized, option. These columns have a propyl amine group bonded to the silica surface.[4][5] This amine layer effectively shields your compound from the acidic silanols, leading to significantly improved peak shape and predictable elution without the need for mobile phase modifiers.[4]

Recommendation: Start with standard silica gel due to its ubiquity and cost-effectiveness, but be prepared to modify your mobile phase. If issues persist, consider alumina or an amine-functionalized silica column for a more straightforward separation.[5]

Q2: What is the best approach for selecting and optimizing the mobile phase?

Answer: Mobile phase optimization is where you will have the most impact on your separation quality when using standard silica gel. The goal is to find a solvent system that provides an optimal retention factor (Rf) for your target compound while minimizing unwanted interactions with the stationary phase.

The key to purifying amines on silica is to add a small amount of a basic modifier to your mobile phase. This additive, typically a volatile amine like triethylamine (TEA) or ammonium hydroxide, competes with your product for binding to the acidic silanol sites on the silica gel.[6][7] This "neutralizes" the column in-situ, allowing your compound to travel through the column based on polarity differences rather than acid-base interactions.

Step-by-Step Mobile Phase Optimization Protocol:

  • Initial Solvent Screening (TLC): Start with a standard non-polar/polar solvent system. A common starting point is a mixture of a hydrocarbon (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane/Methanol).

  • Incorporate a Basic Modifier: Prepare your chosen polar solvent with a basic additive. A standard practice is to add 0.5-2% triethylamine (TEA) to the polar component of your mobile phase. For example, if your eluent is 10% Methanol in Dichloromethane, you would add TEA to the Methanol portion.

  • TLC Analysis: Spot your crude reaction mixture on a TLC plate and develop it in your chosen solvent system (with the basic modifier).

  • Target Rf Value: Adjust the ratio of polar to non-polar solvent until your target compound, N-(4-Piperidin-1-ylbenzyl)-N-Propylamine, has an Rf value between 0.2 and 0.35 .[8][9] An Rf in this range generally translates well to column chromatography, providing good separation without excessively long elution times.[9]

Mobile Phase SystemBasic ModifierTypical Starting Ratio (Non-Polar:Polar)Observations & Best Use
Hexane / Ethyl Acetate1% TEA in EtOAc80:20Good for moderately polar compounds.
Dichloromethane / Methanol1% TEA in MeOH98:2Excellent for more polar compounds that have low solubility in EtOAc.
Dichloromethane / Acetonitrile1% TEA in ACN95:5Can offer different selectivity compared to alcohol-based systems.
Q3: How do I properly use Thin-Layer Chromatography (TLC) to develop my column chromatography method?

Answer: TLC is your most powerful tool for method development. It's a fast and inexpensive way to predict the outcome of your column separation. The relationship between the TLC Rf and the column elution volume (CV) is approximately CV = 1/Rf .[9]

This inverse relationship highlights why a low Rf is crucial. A small change in Rf in the lower range (e.g., from 0.15 to 0.25) results in a large change in elution volume, leading to better separation between closely related spots.

Workflow for Method Development using TLC:

Caption: TLC workflow for mobile phase optimization.

Section 2: Common Problems & Troubleshooting

Even with careful method development, issues can arise. This section addresses the most common problems encountered during the purification of basic amines.

Q4: My compound is showing significant peak tailing on the column. What causes this and how can I fix it?

Answer: Peak tailing is the number one issue when purifying amines on silica.[2] As mentioned, this is caused by the strong interaction between the basic amine and acidic silanol groups on the stationary phase.[1][2] While some molecules elute properly with the mobile phase, others are temporarily adsorbed to the silica and then slowly released, creating a "tail."

Troubleshooting Peak Tailing:

Caption: Decision tree for troubleshooting peak tailing.

Q5: My compound won't elute from the column, or it's eluting immediately with the solvent front. What's wrong?

Answer: This issue points to a fundamental mismatch between your compound's polarity and the mobile phase strength.

  • Compound Won't Elute (Stuck at the top): This means your mobile phase is not polar enough to move the compound. Your compound has a much stronger affinity for the stationary phase than the mobile phase.

    • Solution: Gradually increase the polarity of your mobile phase.[10] For example, if you are using 20% EtOAc in Hexane, try increasing to 30%, 40%, or even switching to a more polar system like DCM/MeOH. This is known as a gradient elution .

  • Compound Elutes with Solvent Front (Rf ≈ 1): This indicates your mobile phase is too polar. Your compound has very little interaction with the stationary phase and is simply being washed through the column with the solvent.

    • Solution: Decrease the polarity of your mobile phase. If you are using 20% EtOAc in Hexane, try 10% or 5%. This will increase the interaction with the silica and allow for separation to occur.

Always confirm your choice of solvent system with TLC before committing to the column. What appears to be a good separation on TLC can sometimes behave differently on a larger scale if the sample is overloaded or if the column is not packed well.[6]

Section 3: Practical Execution & Best Practices

Proper technique during the execution of the column chromatography is just as important as method development.

Q6: What are the best practices for packing a silica gel column for amine purification?

Answer: A well-packed column is essential for a good separation. An unevenly packed column leads to channeling, where the solvent and sample find paths of least resistance, resulting in band broadening and poor resolution.[11]

Recommended Protocol: Wet Slurry Packing

  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug. Add a thin layer (approx. 0.5 cm) of sand.[12]

  • Make the Slurry: In a beaker, measure out the required amount of silica gel. Add your initial, least polar mobile phase (e.g., Hexane with 1% TEA) and stir to create a consistent, pourable slurry. This helps dissipate the heat generated when the solvent wets the silica.[6]

  • Pour the Slurry: Clamp the column perfectly vertically. Pour the slurry into the column in one continuous motion if possible. Use a funnel to avoid coating the sides of the column.

  • Settle and Compact: Gently tap the side of the column with a piece of rubber tubing to dislodge any air bubbles and help the silica settle evenly.[11] Open the stopcock and drain some solvent to compact the bed. Add more solvent as needed, never letting the solvent level drop below the top of the silica bed .[12]

  • Equilibration: Once the bed is stable, add a protective layer of sand (approx. 0.5 cm) on top of the silica.[12] Then, run at least 2-3 column volumes of your initial mobile phase through the column to ensure it is fully equilibrated and the basic modifier has treated the entire silica bed.

Q7: How should I load my crude sample onto the column?

Answer: Proper sample loading is key to achieving sharp bands and good separation. The goal is to apply the sample in the most concentrated band possible.

  • Wet Loading: Dissolve your crude product in the absolute minimum amount of your mobile phase or a slightly more polar solvent (like DCM).[12] Carefully pipette this concentrated solution directly onto the top layer of sand, trying not to disturb the surface. Allow the sample to absorb completely into the sand/silica before adding more mobile phase.

  • Dry Loading (Recommended for less soluble samples): Dissolve your crude product in a suitable solvent (e.g., DCM, Methanol). Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.[12] Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This method often results in better separation as the sample is introduced in a very tight band.

References

  • Google Patents. (n.d.). Method for preparing 4-piperidyl piperidine.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2022). Column chromatography issues. r/chemistry. Retrieved from [Link]

  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. Retrieved from [Link]

  • McClure, C. K. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The art of packing columns for low pressure liquid chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Piperidin-1-ylbenzyl)-N-Propylamine. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry). Retrieved from [Link]

  • ResearchGate. (2015). Organic amine flash purification using a novel stationary phase. Retrieved from [Link]

  • ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of N-phenethyl-4-anilinopiperidine.
  • US Pharmacopeia (USP). (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Chemistry For Everyone. (2025, September 8). What Is The RF Value And Its Importance In Chromatography? Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Restek. (2013, June 20). Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – Water samples. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). Understanding Rf Values in Chromatography: A Step-by-Step Guide. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

  • Reddit. (2021). How to purify Benzylamine? r/OrganicChemistry. Retrieved from [Link]

  • Biotage. (2023, January 23). Why is TLC Rf important for flash column chromatography optimization? Retrieved from [Link]

  • Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]

  • Chromatography Forum. (2007, September 12). severe tailing on column. Retrieved from [Link]

  • Chromatography in Pharma: Techniques, Case Studies & Trends. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents. Retrieved from [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • SCION Instruments. (n.d.). How Chromatography Is Used In Pharmaceutical Analysis. Retrieved from [Link]

  • PubMed. (2024, January 11). Chromatography. Retrieved from [Link]

  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • BioProcess International. (2022, December 5). eBook: Chromatography Column Packing — Best Practices and Considerations from Laboratory to Manufacturing Scale. Retrieved from [Link]

Sources

Troubleshooting

"N-(4-Piperidin-1-ylbenzyl)-N-Propylamine" solubility problems in aqueous buffers

Welcome to the technical support guide for N-(4-Piperidin-1-ylbenzyl)-N-Propylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(4-Piperidin-1-ylbenzyl)-N-Propylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in aqueous buffers. Our goal is to provide not just protocols, but a deeper understanding of the physicochemical principles at play, enabling you to make informed decisions in your experimental design.

Understanding the Molecule: Why Solubility is a Challenge

N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (PubChem CID: 7060593) is a dibasic, lipophilic molecule.[1] Its structure contains two tertiary amine functional groups—the N-propylamine and the piperidine ring—which can be protonated. It also possesses significant nonpolar character due to the benzyl ring, the piperidine ring, and the propyl group. This dual nature is the primary cause of its solubility issues.

  • Basicity : As a weak base, its solubility is highly dependent on pH.[2][3] In its uncharged (free base) form at higher pH, the molecule is more lipophilic and less soluble in water. When protonated at lower pH, it forms a more polar, water-soluble salt.

  • Lipophilicity : The substantial hydrocarbon structure leads to poor aqueous solubility, a common challenge for over 40% of new chemical entities in drug development.[4]

While specific experimental pKa values for this exact molecule are not published, we can estimate them based on similar structures. Tertiary amines typically have pKa values in the 9-11 range.[5] For instance, the related compound N-Propylbenzylamine has a pKa of 9.6.[6] This suggests that to achieve significant protonation and solubility, the pH of the aqueous buffer must be well below this pKa value.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My N-(4-Piperidin-1-ylbenzyl)-N-Propylamine won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. What's wrong?

Answer: This is the most common issue encountered. At a physiological pH of 7.4, which is significantly lower than the estimated pKa of the amine groups (~9.6), the compound will be predominantly in its protonated, charged form. However, the intrinsic low solubility of the free base form and the high lipophilicity of the molecule can still lead to challenges. The Henderson-Hasselbalch equation helps illustrate why solubility is pH-dependent for basic compounds.[7][8] For a weak base, as the pH of the solution drops further below the pKa, the equilibrium shifts towards the more soluble, ionized form.[2][3]

Troubleshooting Steps:

  • Primary Method: pH Adjustment: The most effective initial strategy is to lower the pH of your buffer. Weakly basic drugs are more soluble at a pH below their pKa.[2]

  • Alternative Buffers: Consider using buffers with a lower pH range, such as citrate or acetate buffers, if your experimental system can tolerate them.

Q2: I've tried lowering the pH, but I'm still seeing precipitation or cloudiness. What are my next steps?

Answer: If pH adjustment alone is insufficient, the inherent lipophilicity of the molecule is the likely barrier. In such cases, formulation strategies that modify the solvent environment or encapsulate the molecule are necessary.

Solution 1: Employing Co-solvents

Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby increasing the solubility of lipophilic compounds.[9][10]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Co-solventTypical Starting ConcentrationNotes
DMSO 1-5% (v/v)Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO first. Then, dilute into your aqueous buffer. Be mindful of final DMSO concentration as it can affect cell-based assays.
Ethanol 5-10% (v/v)Can be effective but may cause protein precipitation in some biological assays at higher concentrations.
PEG 400 10-20% (v/v)A good choice for increasing solubility with generally low toxicity.[11]

dot

Caption: Troubleshooting workflow for solubility issues.

Solution 2: Using Solubilizing Excipients (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[12] They can encapsulate hydrophobic drug molecules, forming an "inclusion complex" that is water-soluble.[12][13] This is an excellent method for increasing solubility without using organic co-solvents.[14]

Recommended Cyclodextrin:

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[14]

Experimental Protocol: Solubilization with HP-β-CD

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 20-40% w/v) in your desired aqueous buffer.

  • Add Compound: Add the solid N-(4-Piperidin-1-ylbenzyl)-N-Propylamine directly to the HP-β-CD solution.

  • Facilitate Complexation: Gently vortex or sonicate the mixture for 15-30 minutes to ensure the formation of the inclusion complex.

  • Sterile Filtration: Filter the final solution through a 0.22 µm filter to remove any remaining particulates and ensure sterility.

dot

G cluster_0 Cyclodextrin cluster_1 Drug Molecule cluster_2 Inclusion Complex CD Hydrophilic Exterior Lipophilic Cavity Complex Water-Soluble Complex Drug Encapsulated CD->Complex Forms Drug N-(4-Piperidin-1-ylbenzyl) -N-Propylamine Drug->CD:f1 Encapsulation

Caption: Encapsulation by a cyclodextrin.

Q3: How do I prepare a stock solution of my compound?

Answer: A well-prepared, high-concentration stock solution is critical for accurate and reproducible experiments. Given the properties of this compound, using a non-aqueous or co-solvent approach is recommended.

Protocol: Preparing a 10 mM DMSO Stock Solution

  • Weigh Compound: Accurately weigh out the required mass of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (Molecular Weight: 232.36 g/mol ).[1]

    • Calculation Example for 1 mL of 10 mM stock: 0.01 mol/L * 0.001 L * 232.36 g/mol = 0.00232 g = 2.32 mg.

  • Add Solvent: Add the appropriate volume of 100% DMSO to the solid compound.

  • Dissolve: Vortex or sonicate at room temperature until the solid is completely dissolved. A brief, gentle warming (to ~37°C) may be applied if necessary, but always check for compound stability at elevated temperatures.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

When preparing your working solution, add the DMSO stock dropwise to your vigorously stirring aqueous buffer to avoid immediate precipitation. Ensure the final concentration of DMSO in your assay is below the tolerance level of your system (typically <0.5%).

Summary of Key Physicochemical Properties

PropertyValue / CharacteristicImplication for Solubility
Chemical Formula C15H24N2-
Molecular Weight 232.36 g/mol [1]Needed for stock solution calculations.
Compound Type Dibasic (two tertiary amines)Solubility is highly pH-dependent.[2][3]
Estimated pKa ~9-11 (based on similar structures)[5][6]Requires acidic pH (<7) for significant protonation and aqueous solubility.
Lipophilicity High (presence of benzyl, piperidinyl, and propyl groups)Low intrinsic water solubility. May require co-solvents or excipients.[15]

References

  • Ataman Kimya. N-PROPYLAMINE. Available from: [Link]

  • Al-lami, A. A., et al. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Available from: [Link]

  • Chemistry LibreTexts. (2023). Basic Properties of Amines. Available from: [Link]

  • PubChem. Piperidine-1-propylamine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N-Propylbenzylamine. National Center for Biotechnology Information. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]

  • PubChem. N-(4-Piperidin-1-ylbenzyl)-N-Propylamine. National Center for Biotechnology Information. Available from: [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel), 17(1), 100. Available from: [Link]

  • ResearchGate. Predicted pKa values for the secondary and tertiary amines. Available from: [Link]

  • Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Chemie in unserer Zeit. Available from: [Link]

  • Quora. (2017). Are tertiary amines soluble in water? Available from: [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]

  • SlideShare. (2021). PH and Solvent Effect on Drug Solubility. Available from: [Link]

  • Ghasemi, S., et al. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific reports, 13(1), 20953. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Available from: [Link]

  • Petrou, A., et al. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17530-17544. Available from: [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Available from: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available from: [Link]

  • ResearchGate. (2019). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Available from: [Link]

  • ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. Available from: [Link]

  • SciELO. (2016). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Available from: [Link]

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Available from: [Link]

  • Km Chemistry. Solubility and pH of amines. Available from: [Link]

  • Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Available from: [Link]

  • PubChem. 4-Anilinopiperidine. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available from: [Link]

  • Avdeef, A. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of medicinal chemistry, 50(17), 4087-4095. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Available from: [Link]

  • ResearchGate. (2016). Lipophilic molecule encapsulated by a cyclodextrin. Available from: [Link]

  • ResearchGate. (2021). Simple Method for the Estimation of pKa of Amines. Available from: [Link]

  • Km Chemistry. Properties of Amines, basic character of amines and solubility. Available from: [Link]

  • AccessPhysiotherapy. Chapter 3. Pharmacokinetics. Available from: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (2022). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]

  • Vetscraft. Absorption of drugs. Available from: [Link]

  • YouTube. (2020). 23.1 & 23.3 Introduction and Properties of Amines. Available from: [Link]

  • PubChem. N-Benzyl-N-methylpiperidin-4-amine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N-phenyl-1-(2-phenylethyl)-4-piperidinamine. National Center for Biotechnology Information. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine

Welcome to the technical support guide for the synthesis of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine. This document is designed for researchers, scientists, and drug development professionals who may be encountering chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine. This document is designed for researchers, scientists, and drug development professionals who may be encountering challenges, such as poor yields, during the synthesis of this compound. Here, we will dissect the common synthetic route, diagnose potential pitfalls, and provide robust, field-proven solutions to optimize your experimental outcomes.

Understanding the Core Synthesis: Reductive Amination

The most direct and widely employed method for synthesizing N-(4-Piperidin-1-ylbenzyl)-N-Propylamine is a reductive amination reaction. This process involves the reaction of 4-(piperidin-1-yl)benzaldehyde with propylamine to form an intermediate imine (or its protonated form, the iminium ion), which is then reduced in situ to the desired secondary amine product.[1][2]

The success of this reaction hinges on the delicate balance between two key steps: the formation of the C=N bond of the imine and its subsequent reduction. An imbalance can lead to a host of side reactions and, consequently, a diminished yield.

G cluster_reactants Starting Materials cluster_products Products Aldehyde 4-(Piperidin-1-yl)benzaldehyde Imine Imine Intermediate Aldehyde->Imine + Propylamine Amine Propylamine Amine->Imine Product N-(4-Piperidin-1-ylbenzyl)-N-Propylamine Iminium Iminium Ion Imine->Iminium + H+ (Acid Catalyst) Iminium->Product + Reducing Agent (e.g., NaBH(OAc)3) caption Fig. 1: General Reductive Amination Workflow.

Caption: Fig. 1: General Reductive Amination Workflow.

Troubleshooting Guide: Diagnosing and Solving Poor Yields

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction is incomplete. Analysis (TLC, LC-MS) shows a significant amount of unreacted 4-(piperidin-1-yl)benzaldehyde.

This is a classic symptom of inefficient imine formation. The equilibrium between the starting materials and the imine must be shifted to the right for the reaction to proceed.

Causality & Solution:

  • pH Environment: Imine formation is typically catalyzed by mild acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. However, if the solution is too acidic, the nucleophilic propylamine will be protonated to a non-nucleophilic ammonium salt, shutting down the reaction.

    • Actionable Advice: The reaction often works well without added acid, but if imine formation is sluggish, consider adding a catalytic amount (0.1-0.2 equivalents) of a weak acid like acetic acid. This is particularly useful when using sodium triacetoxyborohydride [NaBH(OAc)₃], as the reagent itself can generate acetic acid.[3]

  • Water Sequestration: The formation of an imine from an aldehyde and an amine releases one molecule of water. According to Le Châtelier's principle, the presence of water can push the equilibrium back towards the starting materials.

    • Actionable Advice: While many modern reductive aminations with efficient reducing agents proceed well without explicit water removal, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or 3Å molecular sieves to the reaction mixture before the addition of the reducing agent can significantly improve imine formation and overall yield.

  • Solvent Choice: The choice of solvent can impact the reaction rate and equilibrium.

    • Actionable Advice: Aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are generally preferred for one-pot reductive aminations using borohydride reagents.[4] Methanol can also be used, especially in a two-step approach, as it can facilitate rapid imine formation.[5]

Q2: I am observing a significant amount of 4-(piperidin-1-yl)benzyl alcohol as a major byproduct. What is causing this?

This indicates that your reducing agent is reducing the starting aldehyde directly, rather than selectively reducing the imine/iminium ion intermediate.

Causality & Solution:

  • Reducing Agent Selection: The choice of hydride reagent is critical. Some reducing agents are too powerful and lack the necessary selectivity.[5]

    • Sodium Borohydride (NaBH₄): This is a strong reducing agent that can readily reduce aldehydes.[6] If used in a one-pot procedure, it will likely reduce the starting aldehyde faster than the imine can form, leading to the alcohol byproduct.

    • Sodium Cyanoborohydride (NaBH₃CN) & Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder, more selective reagents. They react much faster with the protonated iminium ion intermediate than with the neutral aldehyde carbonyl group.[3][7] This selectivity is the key to a successful one-pot reductive amination. NaBH(OAc)₃ is often preferred due to the high toxicity of NaBH₃CN and its cyanide byproducts.[3][5]

Actionable Advice:

  • Switch to a Selective Reagent: The most robust solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃) . It is a highly effective and selective reagent for this transformation.[4][5]

  • Adopt a Two-Step Procedure: If you must use NaBH₄, you must separate the imine formation and reduction steps. First, stir the aldehyde and amine in a solvent like methanol for 1-3 hours to allow for complete imine formation (monitor by TLC/LC-MS). Once the aldehyde is consumed, cool the reaction in an ice bath and then add the NaBH₄ portion-wise.[8]

G cluster_pathways Reduction Pathways Start Starting Aldehyde Imine Imine Intermediate Start->Imine + Amine SideProduct Alcohol Byproduct Start->SideProduct Non-Selective Reduction (e.g., NaBH4) DesiredProduct Desired Amine Product Imine->DesiredProduct Selective Reduction (e.g., NaBH(OAc)3) caption Fig. 2: Desired vs. Side Reaction Pathways.

Caption: Fig. 2: Desired vs. Side Reaction Pathways.

Q3: My reaction seems to work, but my final yield after column chromatography is very low. Where is my product going?

Losing a significant amount of product during purification is a common issue, especially with basic compounds like amines.

Causality & Solution:

  • Interaction with Silica Gel: Amines are basic and can interact strongly with the acidic surface of standard silica gel. This can lead to significant streaking, poor separation, and irreversible adsorption of the product onto the column, resulting in low recovery.

  • Improper Workup: An aqueous workup is necessary to quench the reaction and remove inorganic salts. If the pH is not properly controlled, your product could be partitioned into the wrong layer or form an emulsion.

Actionable Advice:

  • Column Deactivation: Before loading your sample, flush the silica gel column with your eluent system containing a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This deactivates the acidic sites on the silica, allowing your amine product to elute cleanly.

  • Optimized Workup: After the reaction is complete, quench it carefully with a saturated solution of sodium bicarbonate (NaHCO₃) or a mild base, not a strong acid. Extract your product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Ensure the aqueous layer is basic (pH > 9) to keep your amine in its free base form, maximizing its solubility in the organic layer.

  • Alternative Purification: If chromatography remains problematic, consider converting the amine to its hydrochloride (HCl) salt. This can often be crystallized and purified more easily than the free base oil. The salt can then be neutralized (free-based) with a base like NaOH to recover the pure product.

Frequently Asked Questions (FAQs)

  • What is the ideal stoichiometry for the reactants?

    • Start with a 1:1.1 molar ratio of 4-(piperidin-1-yl)benzaldehyde to propylamine. A slight excess of the more volatile amine can help drive the reaction to completion. Use 1.2-1.5 equivalents of the reducing agent (e.g., NaBH(OAc)₃).

  • What is the optimal reaction temperature?

    • Reductive aminations with NaBH(OAc)₃ are typically run at ambient temperature (20-25 °C). The reaction is generally complete within a few hours to overnight.

  • How should I monitor the reaction's progress?

    • Thin-Layer Chromatography (TLC) is an excellent tool. Use an eluent system like 10% methanol in dichloromethane or 5-10% triethylamine in ethyl acetate. The primary indicator of a successful reaction is the complete consumption of the starting aldehyde spot. Liquid Chromatography-Mass Spectrometry (LC-MS) is also ideal for tracking the disappearance of starting materials and the appearance of the product's mass peak (m/z for C₁₅H₂₄N₂ is 232.36).[9]

Optimized Experimental Protocol

This protocol is designed as a robust starting point for achieving a high yield.

One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(piperidin-1-yl)benzaldehyde (1.0 eq).

  • Solvent & Amine: Dissolve the aldehyde in an anhydrous aprotic solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M concentration). Add propylamine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation. Optional: Add 3Å molecular sieves at this stage to absorb water.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 eq) to the mixture in one portion. The reaction may become slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the aldehyde by TLC or LC-MS. The reaction is typically complete in 3-12 hours.

  • Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Extract the aqueous layer three times with ethyl acetate or dichloromethane.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using an eluent system containing 1% triethylamine (e.g., a gradient of 20% to 50% ethyl acetate in hexanes + 1% Et₃N) to obtain the pure N-(4-Piperidin-1-ylbenzyl)-N-Propylamine.

Caption: Fig. 3: Troubleshooting Decision Tree for Poor Yield.

References

  • CN1583742A - Method for preparing 4-piperidyl piperidine.
  • CN116924967A - Preparation method of N-benzyl-4-piperidone.
  • 1-Benzyl-4-piperidone synthesis. ChemicalBook.
  • N-(4-Piperidin-1-ylbenzyl)-N-Propylamine . PubChem, National Center for Biotechnology Information. [Link]

  • n-(4-piperidin-1-ylbenzyl)-n-propylamine. TargetMol Chemicals.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

  • Myers, A. G., et al. Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]

  • Making Substituted Amines Through Reductive Amination . Master Organic Chemistry. [Link]

  • Reductive amination . Wikipedia. [Link]

  • Reductive Amination - Common Conditions . The University of Chicago, Department of Chemistry. [Link]

  • Reductive amination NaB(AcO)3 . Reddit r/OrganicChemistry. [Link]

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination . YouTube. [Link]

  • How to purify Benzylamine? . Reddit r/OrganicChemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of "N-(4-Piperidin-1-ylbenzyl)-N-Propylamine" and Donepezil

[1][2] Executive Summary This guide provides a technical comparison between Donepezil , the gold-standard Acetylcholinesterase (AChE) inhibitor for Alzheimer’s Disease (AD), and N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide provides a technical comparison between Donepezil , the gold-standard Acetylcholinesterase (AChE) inhibitor for Alzheimer’s Disease (AD), and N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (hereafter referred to as N-PP ), a privileged pharmacophore scaffold.[1]

While Donepezil is a fully optimized, marketed therapeutic, N-PP (CAS 852180-56-4) represents a "lead fragment" or "chemical scaffold."[1] This analysis contrasts the functionalized efficacy of Donepezil against the developmental potential of the N-PP scaffold, specifically in the context of Multi-Target Directed Ligand (MTDL) design (targeting AChE, Sigma-1, and Histamine H3 receptors).[1]

Key Differentiators
FeatureDonepezil (Aricept®)N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (N-PP)
Status Marketed Drug (FDA Approved)Chemical Scaffold / Building Block
Primary Target AChE (Dual Binding: CAS & PAS)Potential H3 Antagonist / Sigma-1 Ligand / AChE CAS Binder
Binding Mode Bivalent (Span ~20Å gorge)Monovalent (Likely Catalytic Active Site only)
Lipophilicity (cLogP) ~4.1 (Optimized CNS penetration)~3.2 (Ideal for fragment expansion)
Role in R&D Positive Control / Reference StandardLead Structure for H3/AChE Hybrid Design

Structural & Mechanistic Analysis

Donepezil: The Bivalent Inhibitor

Donepezil owes its nanomolar potency (


) to its unique ability to bind two sites simultaneously within the AChE enzyme:[1]
  • Benzylpiperidine moiety: Binds to the Catalytic Active Site (CAS) at the bottom of the gorge.[1]

  • Indanone moiety: Binds to the Peripheral Anionic Site (PAS) at the gorge entrance.[1]

  • Linker: The dimethoxy-indanone ring provides the correct steric spacing to span the gorge.[1]

N-PP: The "Privileged" Scaffold

N-PP contains the benzylpiperidine core found in Donepezil but lacks the PAS-binding indanone moiety.[1] Instead, it features a flexible propylamine tail.[1]

  • Pharmacophore Significance: The N-propylamine tail is a classic motif in Histamine H3 receptor antagonists (similar to the propyl-linker in Pitolisant precursors).[1]

  • Hypothesis: N-PP acts as a "warhead" that binds the CAS of AChE, while the secondary amine allows chemists to attach new PAS-binding groups (e.g., ferulic acid, melatonin) to create novel hybrids.[1]

Mechanistic Pathway Diagram (Graphviz)[2]

DrugMechanism AChE Acetylcholinesterase (Enzyme) ACh Acetylcholine (Neurotransmitter) CAS Catalytic Active Site (Bottom of Gorge) ACh->CAS Enters Donepezil Donepezil (Dual Inhibitor) Donepezil->CAS High Affinity (Benzylpiperidine) PAS Peripheral Anionic Site (Entrance) Donepezil->PAS High Affinity (Indanone) Hydrolysis Hydrolysis (Signal Termination) Donepezil->Hydrolysis Blocks (Potent) NPP N-PP Scaffold (Fragment) NPP->CAS Moderate Affinity (Benzylpiperidine) NPP->PAS No Binding (Lacks Indanone) NPP->Hydrolysis Blocks (Weak) CAS->Hydrolysis Catalyzes Cognition Cognitive Function (Memory/Attention) Hydrolysis->Cognition Reduces

Caption: Comparative binding mechanisms. Donepezil achieves potent dual-site blockade, whereas N-PP (as a fragment) primarily targets the catalytic site, requiring structural optimization for high potency.[1]

Physicochemical Profile & Druggability[2][4]

For a fragment like N-PP to be a viable competitor or successor to Donepezil, it must possess superior "lead-like" properties that allow for chemical modification without violating Lipinski's Rule of 5.[1]

Comparative Data Table
PropertyDonepezilN-PP (Scaffold)Interpretation
Molecular Weight (Da) 379.5232.37N-PP has ~147 Da "growth room" for optimization.[1]
cLogP (Lipophilicity) 4.143.20N-PP is less lipophilic, reducing risk of non-specific toxicity.[1]
H-Bond Donors 01 (NH)The secondary amine in N-PP is a reactive handle.[1]
H-Bond Acceptors 42Both are within CNS permeable range.[1]
TPSA (Ų) 38.7715.30N-PP has very high BBB permeability potential.[1]
Rotatable Bonds 65N-PP is more flexible (entropic penalty upon binding).[1]

Expert Insight: Donepezil is at the upper limit of CNS drug properties (high LogP).[1] N-PP is an ideal "Fragment-Based Drug Discovery" (FBDD) starting point because its lower MW and LogP allow researchers to add functional groups (to target H3 or Sigma-1) without making the final molecule too heavy or insoluble.[1]

Experimental Validation Protocols

To objectively compare the N-PP scaffold against Donepezil, researchers must assess both AChE inhibition (Donepezil's strength) and Histamine H3 affinity (N-PP's potential strength).[1]

Protocol A: Modified Ellman’s Assay (AChE Inhibition)

Purpose: To quantify the potency difference between the optimized drug and the fragment.[1]

  • Reagents: Acetylcholinesterase (HuAChE), Acetylthiocholine iodide (substrate), DTNB (Ellman’s reagent).[1]

  • Preparation:

    • Dissolve Donepezil (Control) in DMSO to 10 mM stock.[1]

    • Dissolve N-PP in DMSO to 10 mM stock.[1]

    • Prepare serial dilutions (0.1 nM to 100 µM).

  • Workflow:

    • Incubate enzyme (0.1 U/mL) with inhibitor (Donepezil or N-PP) for 20 min at 25°C in phosphate buffer (pH 8.0).[1]

    • Add DTNB (0.3 mM) and Substrate (0.5 mM).[1]

    • Measure absorbance at 412 nm for 5 minutes (kinetic mode).

  • Data Analysis:

    • Plot % Inhibition vs. Log[Concentration].

    • Expected Result: Donepezil

      
      .[1] N-PP 
      
      
      
      .[1]
    • Interpretation: N-PP will be ~1000x less potent because it lacks the dual-binding mechanism.[1]

Protocol B: Radioligand Binding Assay (Histamine H3 Receptor)

Purpose: To validate if the N-PP scaffold confers H3 antagonism (a mechanism absent in Donepezil).[1]

  • Membrane Prep: Use CHO cells stably expressing human H3 receptors.[1]

  • Ligand:

    
    -methylhistamine (NAMH).
    
  • Displacement:

    • Incubate membranes with 2 nM

      
      -NAMH and varying concentrations of N-PP .[1]
      
    • Use Donepezil as a negative control (Donepezil has negligible H3 affinity).[1]

  • Filtration: Harvest on GF/B filters, wash, and count radioactivity.

  • Expected Result:

    • Donepezil:

      
       (No binding).[1]
      
    • N-PP:

      
       (Moderate binding due to propyl-amine tail).[1]
      

Synthetic Utility Workflow

Why use N-PP? It serves as a modular block for creating Multi-Target Directed Ligands (MTDLs) .

SynthesisWorkflow NPP N-PP Scaffold (Secondary Amine) Reaction Coupling Reaction (Amide Bond / Reductive Amination) NPP->Reaction Linker Electrophile Selection (Acid Chloride / Aldehyde) Linker->Reaction Hybrid1 Hybrid A: Neuroprotective (N-PP + Ferulic Acid) Reaction->Hybrid1 Hybrid2 Hybrid B: MAO-B Inhibitor (N-PP + Propargyl moiety) Reaction->Hybrid2

Caption: Synthetic workflow utilizing N-PP as a nucleophilic building block to generate diverse therapeutic hybrids.

Conclusion

Donepezil remains the superior clinical agent for pure symptomatic relief via AChE inhibition.[1] However, N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (N-PP) is a critical research tool.[1] It represents the "minimal pharmacophore" required for CAS binding and provides a versatile chemical handle (the propylamine) for developing next-generation drugs that combine cholinergic enhancement with H3 antagonism or neuroprotection.[1]

Recommendation:

  • Use Donepezil if you require a validated positive control for AChE inhibition assays.[1]

  • Use N-PP if you are designing novel MTDLs and need a low-molecular-weight scaffold with inherent affinity for amine-binding GPCRs (H3/Sigma).[1]

References

  • Sugimoto, H., et al. (1995).[1] "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry. Link[1]

  • Bolognesi, M. L., et al. (2008).[1] "Multi-target-directed ligands for Alzheimer's disease: Acetylcholinesterase inhibitors with neuroprotective properties."[1] Current Pharmaceutical Design. Link

  • Sadek, B., et al. (2016).[1] "Histamine H3 receptor antagonists/inverse agonists: Recent advances in drug discovery." Expert Opinion on Drug Discovery. Link

  • PubChem Compound Summary. (2024). "N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (CAS 852180-56-4)."[2][1][3][4][5][6] National Center for Biotechnology Information.[1] Link[1][3]

Sources

Comparative

Technical Validation Guide: Binding Affinity Profiling of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine

[1] Executive Summary & Pharmacophore Positioning[1] N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (CAS: 852180-56-4) is a lipophilic secondary amine characterized by a piperidine moiety linked via a benzyl spacer to a propyl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Pharmacophore Positioning[1]

N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (CAS: 852180-56-4) is a lipophilic secondary amine characterized by a piperidine moiety linked via a benzyl spacer to a propyl chain.[1][2] Structurally, this compound represents a classic "privileged scaffold" frequently observed in ligands for the Sigma-1 Receptor (S1R) and the Histamine H3 Receptor .[1]

Unlike established clinical standards, this compound is often utilized as a chemical probe or building block.[1] Its validation requires a rigorous comparative framework against high-affinity reference standards to determine its specific pharmacological profile (


, 

, and residence time).[1]

This guide outlines the definitive workflow to validate the binding affinity of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine, positioning it against industry-standard alternatives: Haloperidol (S1R Antagonist/Mixed) and Pitolisant (H3 Inverse Agonist).[1]

Structural & Mechanistic Comparison

To validate the target compound, we must benchmark it against ligands with overlapping pharmacophores.[1] The piperidinyl-benzylamine motif suggests a high probability of interaction with the Sigma-1 chaperone complex or GPCRs in the aminergic cluster.[1]

Comparative Ligand Profile
FeatureTarget Candidate (CAS 852180-56-4)Haloperidol (Reference Standard 1)Pitolisant (Reference Standard 2)
Primary Target Putative Sigma-1 (S1R) / Histamine H3Sigma-1 (High Affinity) / D2Histamine H3
Pharmacophore Benzylamine + Piperidine tailButyrophenone + PiperidinePiperidine ether
Binding Mode Hydrophobic pocket insertion + Cationic anchorMixed hydrophobic/electrostaticIonic lock (Asp114) + Lipophilic
Key Validation Metric

(Inhibition Constant)

nM (S1R)

nM (H3)
Use Case Novel probe / Fragment screeningNon-selective reference blockerSelective inverse agonist reference

Experimental Validation Workflow

The following protocol is designed to be a self-validating system. It employs Competitive Radioligand Binding as the primary method, supported by Surface Plasmon Resonance (SPR) for kinetic resolution.[1]

A. The Validation Logic (Graphviz Diagram)

The following diagram illustrates the decision matrix for validating the compound's affinity, moving from screening to kinetic profiling.

ValidationWorkflow Start Compound Reconstitution (DMSO < 1%) Screen Single-Point Screen (10 µM) Start->Screen Decision >50% Displacement? Screen->Decision DoseResponse Isotherm Generation (10^-5 to 10^-11 M) Decision->DoseResponse Yes Discard Discard / Retest at Higher Conc Decision->Discard No Kinetics SPR / Kinetic Analysis (Kon/Koff) DoseResponse->Kinetics Output Ki & Residence Time Determination Kinetics->Output

Figure 1: Step-wise validation logic ensuring resource efficiency. Only compounds showing significant displacement at 10µM proceed to full isotherm analysis.[1]

B. Protocol: Sigma-1 Receptor Radioligand Binding

This protocol validates the affinity of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine using guinea pig brain membranes or HEK293 cells overexpressing human S1R.[1]

Materials:

  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity > 30 Ci/mmol).[1]

  • Non-Specific Blocker: Haloperidol (10 µM) or G-130.[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue in ice-cold Tris-sucrose buffer.[1]

    • Centrifuge at 1,000 x g (10 min) to remove debris.

    • Supernatant centrifugation at 48,000 x g (20 min) to pellet membranes.[1]

    • Resuspend pellet to a protein concentration of 0.5 mg/mL.[1]

  • Assay Setup (96-well format):

    • Total Binding: Membrane + [³H]-Pentazocine (3 nM) + Buffer.[1]

    • Non-Specific Binding (NSB): Membrane + [³H]-Pentazocine + Haloperidol (10 µM).[1]

    • Test Compound: Membrane + [³H]-Pentazocine + N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (titrated 10⁻¹¹ M to 10⁻⁵ M).[1]

  • Incubation & Filtration:

    • Incubate at 37°C for 120 minutes (Equilibrium is critical for lipophilic amines).

    • Terminate via rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce filter binding.[1]

    • Wash 3x with ice-cold buffer.[1]

  • Data Analysis:

    • Measure radioactivity via Liquid Scintillation Counting (LSC).[1]

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is the affinity of Pentazocine).[1]

Mechanistic Context: Why Validation Matters

Validating this compound is not merely about a number; it is about defining its role in the Sigma-1 Receptor Chaperone Pathway .[1] S1R ligands modulate calcium signaling between the ER and Mitochondria.[1]

If N-(4-Piperidin-1-ylbenzyl)-N-Propylamine exhibits high affinity (


 nM), it likely influences the IP3R-Bcl2 complex.[1]

S1RPathway Ligand N-(4-Piperidin-1-ylbenzyl)-N-Propylamine S1R Sigma-1 Receptor (at MAM) Ligand->S1R Binding (Ki?) BiP BiP (GRP78) Chaperone S1R->BiP Dissociation IP3R IP3 Receptor (Ca2+ Channel) S1R->IP3R Stabilization Mito Mitochondrial Ca2+ Uptake IP3R->Mito Ca2+ Flux Effect Cell Survival / Neuroprotection Mito->Effect ATP Production

Figure 2: Putative mechanism of action.[1] High-affinity binding to S1R stabilizes IP3R at the Mitochondria-Associated Membrane (MAM), promoting calcium flux.[1]

Troubleshooting & Quality Control (E-E-A-T)

  • The "Wall Effect" (Lipophilicity):

    • Issue: N-(4-Piperidin-1-ylbenzyl)-N-Propylamine has a calculated LogP > 3.[1][2]0. It will stick to plastic tips and trays.[1]

    • Solution: Use Low-Retention tips and glass-coated plates where possible.[1] Include 0.01% BSA in the assay buffer to act as a carrier.[1]

  • Filter Binding:

    • Issue: Positively charged amines often bind to glass fiber filters, creating false positives.[1]

    • Solution: Pre-soak filters in 0.5% PEI (Polyethyleneimine) for at least 1 hour.[1] Perform a "Filter Only" control (no membrane) to subtract background.[1]

  • Solubility Limits:

    • Dissolve the stock in 100% DMSO at 10 mM.[1] Ensure the final DMSO concentration in the assay well is < 1% , as DMSO can destabilize GPCRs and S1R oligomers.[1]

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor.[1] Molecular Pharmacology. Link

  • Ligneau, X., et al. (2007). Brain Histamine H3 Receptors: Inverse Agonism and Pitolisant.[1] Journal of Pharmacology and Experimental Therapeutics. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[1] Biochemical Pharmacology. Link

  • PubChem Compound Summary. N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (CAS 852180-56-4).[1][2][3] National Library of Medicine.[1] Link[1]

Sources

Validation

"N-(4-Piperidin-1-ylbenzyl)-N-Propylamine" structure-activity relationship (SAR) studies

An In-Depth Guide to the Structure-Activity Relationship (SAR) of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine and its Analogs Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the st...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine and its Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for the N-(4-Piperidin-1-ylbenzyl)-N-Propylamine scaffold. As a fragment molecule, this compound serves as a valuable starting point for drug discovery and optimization.[1] We will dissect the core structural components, explore the impact of chemical modifications on biological activity by comparing them with relevant alternatives, and provide detailed experimental protocols for researchers in drug development. The piperidine moiety, a cornerstone in medicinal chemistry, is a prevalent feature in numerous pharmaceuticals, underscoring the therapeutic potential of its derivatives.[2][3][4]

The Core Scaffold: A Tripartite Analysis

The N-(4-Piperidin-1-ylbenzyl)-N-Propylamine structure can be deconstructed into three key pharmacophoric components. Understanding the individual contribution of each is paramount to designing potent and selective ligands for various biological targets, most notably G-protein coupled receptors (GPCRs) like dopamine and histamine receptors, as well as sigma (σ) receptors.[5][6][7]

cluster_0 N-(4-Piperidin-1-ylbenzyl)-N-Propylamine Core Core Scaffold Piperidine A. Piperidine Ring (Basic Amine Head) Benzyl B. Benzyl Linker (Rigid Aromatic Spacer) Propylamine C. N-Propylamine Tail (Terminal Amine) Piperidine->Benzyl C-N Bond Benzyl->Propylamine C-N Bond cluster_workflow Synthetic Workflow: Reductive Amination Aldehyde Step 1: Provide Substituted 4-(Piperidin-1-yl)benzaldehyde Amine Step 2: Add Primary Amine (e.g., Propylamine) Aldehyde->Amine Imine Step 3: Form Imine Intermediate (in situ, Methanol) Amine->Imine Reduction Step 4: Reduce Imine (e.g., NaBH4) Imine->Reduction Workup Step 5: Aqueous Workup & Purification (Chromatography) Reduction->Workup Product Final Product: N-(4-Piperidin-1-ylbenzyl)-N-Alkylamine Workup->Product

Caption: General synthetic scheme for producing scaffold analogs.

Step-by-Step Protocol:

  • Reactant Preparation: To a solution of the appropriate 4-(piperidin-1-yl)benzaldehyde derivative (1.0 eq) in methanol (0.2 M), add the desired primary amine (e.g., propylamine, 1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours or until the imine is fully consumed.

  • Quenching & Workup: Carefully quench the reaction by the slow addition of water. Reduce the volume of methanol under vacuum. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted benzylamine.

In Vitro Receptor Affinity: Competitive Radioligand Binding Assay

This is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor target.

cluster_workflow Workflow: Radioligand Binding Assay Prepare Step 1: Prepare Reagents (Membranes, Radioligand, Test Compound) Incubate Step 2: Incubate Components (Allow for competitive binding) Prepare->Incubate Filter Step 3: Rapid Filtration (Separate bound from free radioligand) Incubate->Filter Wash Step 4: Wash Filter (Remove non-specific binding) Filter->Wash Count Step 5: Scintillation Counting (Quantify bound radioactivity) Wash->Count Analyze Step 6: Data Analysis (Calculate IC50 and Ki values) Count->Analyze

Caption: Experimental workflow for determining receptor binding affinity.

Step-by-Step Protocol:

  • Preparation: Prepare cell membranes expressing the receptor of interest (e.g., human D2 or σ1 receptors). Serially dilute the test compounds to create a range of concentrations (e.g., from 0.1 nM to 10 µM).

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2R or [³H]-(+)-Pentazocine for σ1R), and varying concentrations of the test compound in a suitable assay buffer.

  • Competition: Incubate the plates at a controlled temperature (e.g., 25 °C) for a set time (e.g., 60 minutes) to allow the test compound and radioligand to compete for binding to the receptor.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the cell membranes (and any bound radioligand).

  • Washing: Immediately wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., using Prism software) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The N-(4-Piperidin-1-ylbenzyl)-N-Propylamine scaffold represents a versatile platform for the development of novel therapeutics. The SAR principles outlined in this guide demonstrate that targeted modifications to the piperidine head, benzyl linker, and N-propylamine tail can systematically modulate binding affinity and selectivity for key CNS targets like dopamine and sigma receptors. Future work should focus on synthesizing a focused library of analogs based on these principles and evaluating them in robust in vitro and in vivo models to identify lead candidates with optimal potency, selectivity, and pharmacokinetic profiles.

References

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Activity. Journal of Medicinal Chemistry. [Link]

  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google P
  • Mahan, D. T., et al. (+/-)-3-[4'-(N,N-dimethylamino)cinnamyl]benzazepine analogs: novel dopamine D1 receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Quantitative structure activity relationship studies on some N-benzylacetamide and 3- (phenylamino)propanamide derivatives with anticonvulsant. Journal of Taibah University for Science. [Link]

  • Yadav, P., et al. (2010). Synthetic methodology and structure activity relationship study of N-[1-(2-phenylethyl)-piperidin-4-yl]-propionamides. ResearchGate. [Link]

  • Al-Blewi, F. F., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. [Link]

  • N-(4-Piperidin-1-ylbenzyl)-N-Propylamine | C15H24N2 | CID 7060593 - PubChem. [Link]

  • Grundt, P., et al. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Journal of Medicinal Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • John, C. S., et al. (1996). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Journal of Medicinal Chemistry. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. [Link]

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. [Link]

  • S-Ramirez, L., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules. [Link]

  • Yamanashi, Y., et al. (1994). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]

  • Document: Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 recepto... - ChEMBL - EMBL-EBI. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators - ChemRxiv. [Link]

  • de Oliveira, P. R., & de Freitas, R. M. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(4-Piperidin-1-ylbenzyl)-N-Propylamine

Executive Safety Assessment Treat as: Corrosive, Acute Toxin, and Potential Sensitizer. As researchers, we often handle novel intermediates where specific Safety Data Sheets (SDS) are sparse.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Treat as: Corrosive, Acute Toxin, and Potential Sensitizer.

As researchers, we often handle novel intermediates where specific Safety Data Sheets (SDS) are sparse. In the case of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine , we must apply the Precautionary Principle based on its structural moieties. This molecule combines a lipophilic benzyl linker with two nitrogenous bases: a piperidine ring and a secondary/tertiary propylamine chain.

The Safety Logic (Structure-Activity Relationship):

  • Piperidine Moiety: Known for causing severe skin burns (Corrosive Category 1B) and rapid percutaneous absorption.

  • Propylamine Group: Contributes to high volatility and mucous membrane irritation.

  • Benzyl Amine: A known structural alert for skin sensitization.

Operational Mandate: Do not handle this compound on an open bench. All manipulations requiring the exposure of the neat solid or concentrated solutions must occur within a certified Chemical Fume Hood.

Personal Protective Equipment (PPE) Matrix

Safety is not about wearing more gear; it is about wearing the correct gear for the permeation physics of the chemical. Amines are notorious for permeating standard nitrile gloves over time.

PPE Selection by Task Intensity
Task IntensityDescriptionHand ProtectionEye & Face ProtectionBody ProtectionRespiratory
Low Handling sealed vials; Transporting containers.Single Nitrile (Min 4 mil). Inspect for pinholes.Safety Glasses with side shields (ANSI Z87.1).Lab Coat (Cotton/Poly blend).Fume hood not required for transport, but recommended.
Medium Weighing solids (<1g); Preparing dilute solutions (<0.1 M).Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) or Neoprene.Change outer glove every 30 mins.Chemical Splash Goggles (Vented).Glasses are insufficient for powders.Lab Coat + Chemical Apron (Tyvek/PVC) to protect chest/lap.Mandatory Fume Hood. Sash at proper working height (18").
High Bulk synthesis (>5g); Handling neat oil/liquid; Heating/Reflux.Laminate/Composite Gloves (e.g., Silver Shield) worn over nitrile.Amines permeate nitrile rapidly.Full Face Shield worn OVER Splash Goggles.Chemical Resistant Coveralls (Tychem) or Apron + Sleeve Guards.Fume Hood. If outside hood (spill cleanup): Full-face respirator with Organic Vapor/Amine (OV/AG) cartridges.

Operational Protocols & Decision Logic

PPE Decision Logic (Visualization)

Before initiating work, use this logic flow to determine your readiness.

PPE_Decision_Tree Start START: Define Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Oil / Sol. State->Liquid Qty_Check Quantity > 1 gram? Solid->Qty_Check Vol_Check Heating or Volatile? Liquid->Vol_Check Level1 Level 1: Nitrile + Glasses (Fume Hood Recommended) Qty_Check->Level1 No Level2 Level 2: Double Nitrile + Goggles (Mandatory Fume Hood) Qty_Check->Level2 Yes Vol_Check->Level2 No Level3 Level 3: Laminate Gloves + Face Shield (Tychem Apron Required) Vol_Check->Level3 Yes (High Risk)

Figure 1: Decision logic for selecting PPE based on physical state and experimental parameters.

Step-by-Step Handling Protocol

Objective: Minimize static discharge (powders) and inhalation of amine vapors.[1]

  • Engineering Setup:

    • Verify Fume Hood flow rate is 80–100 fpm (face velocity).

    • Clear the hood deck of unnecessary clutter to prevent turbulence.

    • Static Control: If the substance is a dry powder, use an antistatic gun or ionizer bar during weighing, as amines can be hygroscopic and sticky, leading to dispersal.

  • Weighing & Transfer:

    • Never weigh this compound on an open bench balance.

    • Technique: Tare a vial inside the hood. Add the solid. Cap the vial before removing it to transfer to the balance (if the balance is outside). Ideally, use a balance enclosure or a hood-based balance.

    • Solubilization: Add solvent (e.g., DCM, Methanol) immediately to reduce volatility.

  • Reaction Monitoring:

    • When taking TLC aliquots, use a long-needle syringe to pierce the septum. Do not open the reaction vessel while hot.

    • Quenching: If using acidic workups, add acid slowly. The neutralization of amines is exothermic and can cause spattering.

Emergency Response & Disposal

Spill Response Loop

In the event of a breach, immediate action prevents systemic contamination.[2][3]

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<10mL) Inside Hood Assess->Minor Major Major (>10mL) Or Outside Hood Assess->Major Absorb Absorb with Chem-Pads Minor->Absorb Evacuate EVACUATE LAB Call EHS Major->Evacuate Neutralize Wipe with dil. Acetic Acid Absorb->Neutralize Bag Double Bag Label 'Amine Waste' Neutralize->Bag

Figure 2: Workflow for assessing and mitigating chemical spills.

Exposure First Aid
  • Eye Contact: Flush immediately for 15 minutes . Time it. Amines penetrate the cornea rapidly; seconds matter.

  • Skin Contact: Wash with soap and water.[2][4] Do not use alcohol or organic solvents; they increase skin permeability and drag the toxin into the bloodstream.

Waste Disposal
  • Segregation: Dispose of as "Basic Organic Waste" .

  • Incompatibility: NEVER mix with "Acidic Waste" or "Oxidizers" (e.g., Peroxides, Nitric Acid). This will generate heat and potentially toxic nitrosamines.

  • Labeling: Explicitly write "Contains Piperidine Derivatives" on the tag.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Piperidine (CAS 110-89-4).[3][5][6] [Used for structural hazard inference]. [Link]

  • PubChem. (n.d.). Compound Summary: 1-Piperidinepropanamine (Structural Analog). National Library of Medicine. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.